Technical Documentation Center

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid
  • CAS: 1554586-33-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanism of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Strategic Retrosynthesis As drug discovery increasingly relies on saturated, sp³-rich heterocycles to improve pharmacokinetic properties, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has eme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Retrosynthesis

As drug discovery increasingly relies on saturated, sp³-rich heterocycles to improve pharmacokinetic properties, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has emerged as a highly versatile bioisostere[1]. Specifically, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1554586-33-2)[2] offers a rigidified bifunctional core ideal for parallel synthesis and library generation.

This strategy relies on three pivotal transformations:

  • Regioselective 1,3-Dipolar Cycloaddition: Utilizing the steric bulk of methyl nicotinate to direct the cycloaddition of an N-aminopyridinium ylide[3].

  • Selective Decarboxylation: Exploiting the differential thermal stability between pyrazole-carboxylic acids and pyridine-carboxylic acids.

  • Chemoselective Hydrogenation: Capitalizing on the reduced aromatic resonance energy of the fused pyridine ring to achieve selective saturation[4].

Pathway A Methyl Nicotinate (Starting Material) B N-Aminopyridinium Ylide A->B N-Amination C Pyrazolo[1,5-a]pyridine Intermediate B->C [3+2] Cycloaddition D 4,5,6,7-Tetrahydro- pyrazolo[1,5-a]pyridine (Target) C->D Chemoselective Hydrogenation

Strategic retrosynthetic and forward pathway logic for the target molecule.

Mechanistic Causality: The "Why" Behind the Chemistry

Regioselectivity in the 1,3-Dipolar Cycloaddition

The synthesis begins with the N-amination of methyl nicotinate (methyl pyridine-3-carboxylate) using O-(2,4-dinitrophenyl)hydroxylamine (DPH). Deprotonation yields an N-aminopyridinium ylide. When this ylide reacts with an unsymmetrical alkyne like ethyl propiolate, the [3+2] cycloaddition can theoretically occur at either the C2 or C6 position of the pyridine ring[3].

The Causality: The C2 position is sterically hindered by the adjacent C3-methoxycarbonyl group. Consequently, the alkyne preferentially attacks the highly accessible C6 position. Following spontaneous oxidative aromatization, the original C6 carbon of the pyridine becomes the C3a bridgehead carbon, and the original C3-methoxycarbonyl group perfectly maps to the C6 position of the resulting pyrazolo[1,5-a]pyridine.

Regioselectivity Ylide 1-Amino-3-(methoxycarbonyl) pyridin-1-ium Ylide PathA Attack at C2 (Sterically Hindered) Ylide->PathA Disfavored PathB Attack at C6 (Sterically Accessible) Ylide->PathB Favored ProdA 4-Carboxylate Isomer (Minor/Trace) PathA->ProdA ProdB 6-Carboxylate Isomer (Major Product) PathB->ProdB

Regioselectivity logic driven by steric hindrance during the [3+2] cycloaddition.

Thermodynamic Differentiation in Decarboxylation

The cycloaddition yields a 3,6-diester intermediate. To obtain the unsubstituted pyrazole ring required for the final target[2], we must remove the ester at position 3. Saponification yields the 3,6-dicarboxylic acid. The Causality: Pyrazole-3-carboxylic acids undergo facile thermal decarboxylation (~180 °C) via a low-energy, six-membered cyclic transition state involving the adjacent pyrazole nitrogen. In stark contrast, the pyridine-6-carboxylic acid lacks this pathway and requires temperatures exceeding 250 °C with copper catalysis to decarboxylate. Heating the diacid at 180 °C thus cleanly and selectively removes the C3 carboxyl group.

Chemoselective Hydrogenation

The final step is the reduction of the fully aromatic pyrazolo[1,5-a]pyridine-6-carboxylic acid to its 4,5,6,7-tetrahydro counterpart. The Causality: In the fused pyrazolo[1,5-a]pyridine system, the electron-rich pyrazole ring donates electron density into the pyridine ring, disrupting its standard aromatic resonance. This makes the pyridine ring significantly more susceptible to catalytic hydrogenation than a standalone pyridine. Using 10% Pd/C under mild hydrogen pressure (1 atm) selectively saturates the 6-membered ring while leaving the highly stable, strongly aromatic pyrazole ring completely intact[4].

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: N-Amination & Ylide Formation
  • Reaction: Dissolve methyl nicotinate (10.0 g, 72.9 mmol) in anhydrous acetonitrile (100 mL). Add O-(2,4-dinitrophenyl)hydroxylamine (15.9 g, 80.2 mmol) portion-wise at 0 °C.

  • Conditions: Warm to 40 °C and stir for 24 hours under N₂.

  • Workup: Cool to room temperature. The product precipitates as a solid. Filter and wash with cold diethyl ether (3 × 50 mL) to yield 1-amino-3-(methoxycarbonyl)pyridin-1-ium 2,4-dinitrophenolate.

  • Checkpoint: LC-MS should show the cation mass [M]+=153.1 m/z. Appearance must be a deep yellow/orange crystalline solid.

Step 2: [3+2] Cycloaddition
  • Reaction: Suspend the N-aminopyridinium salt (20.0 g, 59.5 mmol) in anhydrous DMF (150 mL). Add anhydrous K₂CO₃ (16.4 g, 119.0 mmol) and stir for 15 minutes to generate the ylide.

  • Addition: Dropwise add ethyl propiolate (8.7 g, 89.2 mmol) over 30 minutes.

  • Conditions: Stir at 25 °C for 12 hours open to the air (air acts as the terminal oxidant for aromatization)[3].

  • Workup: Dilute with water (500 mL) and extract with EtOAc (3 × 200 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 3:1).

  • Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the highly deshielded pyridinium protons and the appearance of the pyrazole C2 proton singlet at ~8.3 ppm.

Step 3: Saponification & Selective Decarboxylation
  • Saponification: Dissolve the diester intermediate (10.0 g) in MeOH (50 mL) and add 4M aqueous NaOH (50 mL). Stir at 60 °C for 4 hours. Acidify to pH 2 with 2M HCl to precipitate the 3,6-dicarboxylic acid. Filter and dry.

  • Decarboxylation: Suspend the diacid in sulfolane (40 mL) and heat to 180 °C for 2 hours until CO₂ evolution ceases.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash extensively with water to remove sulfolane. Concentrate to yield pyrazolo[1,5-a]pyridine-6-carboxylic acid.

  • Checkpoint: LC-MS [M+H]+=163.0 m/z. The pyrazole C3 proton should now appear as a doublet (J ~ 2.0 Hz) in ¹H NMR, coupling with the C2 proton.

Step 4: Chemoselective Hydrogenation
  • Reaction: Dissolve pyrazolo[1,5-a]pyridine-6-carboxylic acid (5.0 g, 30.8 mmol) in MeOH (100 mL). Carefully add 10% Pd/C (0.5 g, 10 wt%) under an argon atmosphere[4].

  • Conditions: Evacuate the flask and backfill with H₂ gas (balloon, ~1 atm). Stir vigorously at 25 °C for 24 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with hot MeOH (50 mL). Concentrate the filtrate in vacuo.

  • Checkpoint: LC-MS [M+H]+=167.1 m/z. ¹H NMR (DMSO-d₆) will show the loss of aromatic pyridine protons and the appearance of complex aliphatic multiplets between 1.5–4.5 ppm, confirming the formation of the 4,5,6,7-tetrahydro core[2]. (Note: The product is a racemate at C6).

Quantitative Data & Reaction Optimization

The table below summarizes the optimized thermodynamic parameters and expected yields for the self-validating workflow.

StepTransformationOptimal Reagents / CatalystTemp (°C)Time (h)Typical Yield (%)
1 N-AminationDPH, MeCN402485 - 90%
2 [3+2] CycloadditionEthyl propiolate, K₂CO₃, DMF251270 - 75%
3a Saponification4M NaOH, MeOH/H₂O604> 95%
3b DecarboxylationSulfolane (Neat thermal)180265 - 70%
4 Hydrogenation10% Pd/C, H₂ (1 atm), MeOH252490 - 95%

References

  • Source: Organic Chemistry Portal (Synlett, 2024, 35, 1551-1556)
  • Source: Heterocycles (clockss.org)
  • Source: Chemistry of Heterocyclic Compounds (molaid.com)
  • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1554586-33-2)

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique three-dimensional structure and electronic properties make it a versatile framework for the design of novel therapeutic agents targeting a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, underscoring their importance in the development of new medicines. The introduction of a carboxylic acid moiety and a saturated pyridine ring, as in 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, can further enhance the druglike properties of these molecules by modulating their solubility, metabolic stability, and binding interactions with target proteins.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. In the absence of direct experimental data in the peer-reviewed literature, this guide leverages established principles of NMR spectroscopy and data from structurally analogous compounds to provide a robust and scientifically-grounded prediction of its spectral characteristics. This information is intended to be an invaluable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazolo[1,5-a]pyridine derivatives.

Proposed Synthesis of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid

A plausible synthetic route to the title compound can be envisioned starting from a substituted piperidone derivative, drawing upon established methodologies for the construction of the pyrazolo[1,5-a]pyridine ring system.

Synthetic_Pathway cluster_0 Proposed Synthetic Route A Ethyl 4-oxopiperidine-3-carboxylate C 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine A->C Cyclization B Hydrazine D Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylate C->D Ring Transformation E 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic pathway for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid.

The synthesis would commence with the cyclization of a suitable piperidone precursor, such as ethyl 4-oxopiperidine-3-carboxylate, with hydrazine to form a tetrahydropyrazolopyridine intermediate. Subsequent ring transformation, a reaction documented for related systems, would yield the desired pyrazolo[1,5-a]pyridine core. Finally, hydrolysis of the ester functionality would afford the target carboxylic acid. Each of these proposed steps is grounded in established synthetic transformations for heterocyclic compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid in a suitable solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the protons of the pyrazole and the saturated pyridine rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2~7.8 - 8.0d~2.0 - 2.51H
H-3~6.4 - 6.6d~2.0 - 2.51H
H-4 (axial & equatorial)~4.2 - 4.4m-2H
H-5 (axial & equatorial)~2.0 - 2.2m-2H
H-6~3.0 - 3.2m-1H
H-7 (axial & equatorial)~3.3 - 3.5m-2H
COOH~12.0 - 13.0br s-1H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Pyrazole Protons (H-2 and H-3): The protons on the pyrazole ring are expected to appear as doublets in the aromatic region, with chemical shifts influenced by the fused pyridine ring. The downfield shift of H-2 compared to H-3 is anticipated due to its proximity to the electron-withdrawing nitrogen atom of the pyridine ring system. The small coupling constant between them is characteristic of a five-membered heterocyclic ring.

  • Tetrahydropyridine Protons (H-4, H-5, H-6, H-7): The protons on the saturated pyridine ring will exhibit complex multiplets in the aliphatic region. The protons at C-4 and C-7, being adjacent to the nitrogen atom, are expected to be the most deshielded of the methylene groups. The methine proton at C-6, bearing the carboxylic acid group, will likely appear as a multiplet and its chemical shift will be influenced by the electron-withdrawing nature of the substituent. The geminal and vicinal couplings between these protons will lead to complex splitting patterns.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm in DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, confirming the presence of all carbon atoms in their respective chemical environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~135 - 138
C-3~100 - 103
C-3a~145 - 148
C-4~45 - 48
C-5~25 - 28
C-6~38 - 42
C-7~48 - 52
C-7a~128 - 132
COOH~173 - 176

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Pyrazole Carbons (C-2, C-3, C-3a, C-7a): The carbon atoms of the pyrazole ring and the bridgehead carbons are expected to resonate in the aromatic and heteroaromatic regions of the spectrum. C-3a, being a quaternary carbon at the fusion of the two rings, is predicted to be the most downfield among this group.

  • Tetrahydropyridine Carbons (C-4, C-5, C-6, C-7): The sp³-hybridized carbons of the saturated pyridine ring will appear in the aliphatic region. The chemical shifts of C-4 and C-7 will be influenced by the adjacent nitrogen atom, causing them to appear at a lower field compared to C-5. The C-6 carbon, substituted with the carboxylic acid, will also experience a downfield shift.

  • Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift in the spectrum, typically in the range of 173-176 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for a compound such as 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, the following experimental protocol is recommended.

NMR_Workflow cluster_1 NMR Experimental Workflow A Sample Preparation: - Weigh 5-10 mg of sample - Dissolve in 0.6 mL DMSO-d6 - Add internal standard (TMS) - Transfer to NMR tube B Instrument Setup: - Use a >=400 MHz spectrometer - Tune and lock the instrument A->B C 1H NMR Acquisition: - Acquire a 1D proton spectrum - Set appropriate spectral width and acquisition time B->C D 13C NMR Acquisition: - Acquire a proton-decoupled 1D carbon spectrum - Use a sufficient number of scans for good signal-to-noise C->D F Data Processing and Analysis: - Fourier transform the FID - Phase and baseline correct the spectra - Integrate 1H signals and pick peaks - Assign signals based on chemical shifts, coupling constants, and 2D correlations C->F E 2D NMR (Optional but Recommended): - COSY: for H-H correlations - HSQC: for direct C-H correlations - HMBC: for long-range C-H correlations D->E D->F E->F

Caption: A generalized workflow for acquiring high-quality NMR data for heterocyclic compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is an excellent solvent for many carboxylic acids.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Instrument Parameters:

  • A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.

  • The instrument should be properly tuned and the magnetic field locked onto the deuterium signal of the solvent.

3. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical spectral width: -2 to 14 ppm.

  • Acquisition time: 2-4 seconds.

  • Relaxation delay: 1-5 seconds.

  • Number of scans: 8-16, depending on the sample concentration.

4. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled one-dimensional carbon spectrum.

  • Typical spectral width: 0 to 200 ppm.

  • A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

5. Two-Dimensional (2D) NMR Spectroscopy (Highly Recommended):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the protons in the saturated ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall molecular structure.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. By leveraging data from structurally related compounds and fundamental NMR principles, we have constructed a robust framework for the spectroscopic characterization of this novel heterocyclic entity. The proposed synthetic route and the detailed experimental protocols further enhance the utility of this guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. It is our hope that this document will serve as a valuable resource, accelerating the discovery and development of new therapeutic agents based on the versatile pyrazolo[1,5-a]pyridine scaffold.

References

  • Due to the predictive nature of this guide, direct literature for the title compound is not available. The predictions and protocols are based on established principles of NMR spectroscopy and data from analogous compounds found in the general chemical literature. For specific examples of NMR data for pyrazolo[1,5-a]pyridines and related heterocycles, researchers are encouraged to consult chemical databases such as SciFinder, Reaxys, and the publications of relevant synthetic chemistry journals.
Foundational

An In-depth Technical Guide to 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogs and the broader class of pyrazolo[1,5-a]pyridine derivatives to offer a predictive and practical resource for researchers.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in drug discovery, recognized for its diverse pharmacological activities.[1] This fused bicyclic system, consisting of a pyrazole ring fused to a pyridine ring, offers a three-dimensional architecture that can effectively interact with various biological targets.[2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy, dopamine receptor ligands for neurological disorders, and phosphodiesterase (PDE) inhibitors.[1] The tetrahydropyrazolo[1,5-a]pyridine backbone, in particular, provides a saturated, more flexible structure compared to its aromatic counterpart, which can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety at the 6-position of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid serves as a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

While experimental data for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is not extensively reported, we can infer its likely properties based on its structure and data from closely related analogs.

Structural Information
IdentifierValue
IUPAC Name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid
CAS Number 1554586-33-2
EC Number 836-274-0
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [3]
Canonical SMILES C1C(N2N=CC=C2C1)C(=O)O
Predicted Physicochemical Data

The following table presents a combination of data for the target molecule and its close isomers, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid and 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid, to provide a reasonable estimation of the expected properties.

PropertyPredicted/Analog ValueSource
Melting Point Expected to be a solid at room temperature with a relatively high melting point, typical for crystalline carboxylic acids.General chemical knowledge
Boiling Point High, likely decomposing before boiling at atmospheric pressure.General chemical knowledge
Solubility Likely soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water, but solubility should increase in basic aqueous solutions due to salt formation.General chemical knowledge
pKa Estimated to be in the range of 4-5 for the carboxylic acid proton.General chemical knowledge of carboxylic acids
XLogP3 0.8 (for 2-carboxylic acid isomer)[4]PubChem[4]
Topological Polar Surface Area (TPSA) 55.1 Ų (for 2-carboxylic acid isomer)[4]PubChem[4]
Hydrogen Bond Donors 2 (for 2-carboxylic acid isomer)[4]PubChem[4]
Hydrogen Bond Acceptors 3 (for 2-carboxylic acid isomer)[4]PubChem[4]

Synthesis and Characterization

A definitive synthetic route for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is not prominently described in the literature. However, based on established methods for the synthesis of related tetrahydropyrazolo[1,5-a]pyridines and other heterocyclic carboxylic acids, a plausible synthetic strategy can be proposed.

Proposed Synthetic Pathway

A potential synthetic approach could involve the construction of the tetrahydropyrazolo[1,5-a]pyridine core followed by the introduction or modification of the carboxylic acid group. One possible retrosynthetic analysis is outlined below.

G target 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid intermediate1 Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylate target->intermediate1 Hydrolysis intermediate2 Pyrazolo[1,5-a]pyridine core formation intermediate1->intermediate2 Cyclization starting_materials Substituted Pyrazole and Pyridine Precursors intermediate2->starting_materials Condensation

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of a Tetrahydropyrazolo[1,5-a]pyridine Carboxylate Intermediate

This protocol is adapted from a known procedure for the synthesis of a related heterocyclic system and serves as a starting point for optimization.[5]

Step 1: Formation of the Diketoester Intermediate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere at 0 °C, add diethyl oxalate dropwise.

  • Slowly add a suitable N-protected piperidone derivative (e.g., N-benzyl-4-piperidone) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a weak acid and extract the product with an organic solvent.

  • Purify the resulting β-ketoester by column chromatography.

Step 2: Cyclization to form the Pyrazolo[1,5-a]pyridine Core

  • Dissolve the purified β-ketoester from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ester from Step 2 in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization

The synthesized 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid should be thoroughly characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyrazole ring, and aliphatic protons of the tetrahydropyridine ring. The chemical shifts and coupling patterns will be crucial for confirming the regiochemistry of the carboxylic acid group.

    • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the tetrahydropyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, and C-H and C=N stretching frequencies.

  • Melting Point Analysis: A sharp melting point will indicate the purity of the synthesized compound.

  • Elemental Analysis: To further confirm the purity and elemental composition of the final product.

Chemical Properties and Reactivity

The chemical reactivity of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is dictated by the functional groups present: the pyrazolo[1,5-a]pyridine core and the carboxylic acid moiety.

G main 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid ester Ester Derivatives main->ester Esterification (e.g., Fischer, DCC/DMAP) amide Amide Derivatives main->amide Amidation (e.g., EDC/HOBt, HATU) reduction Alcohol Derivative main->reduction Reduction (e.g., LiAlH4, BH3) electrophilic_sub Electrophilic Aromatic Substitution Products main->electrophilic_sub Electrophilic Substitution on Pyrazole Ring

Caption: Key reactions of the target molecule.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 6-position is a versatile functional group for derivatization.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods, such as Fischer esterification with an alcohol under acidic conditions, or by using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).[6][7]

  • Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[8][9] This is a particularly important reaction in medicinal chemistry for generating libraries of compounds with diverse functionalities.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reactivity of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system can undergo various transformations.

  • Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic substitution, with the position of substitution depending on the existing substituents and reaction conditions.

  • Hydrogenation/Dehydrogenation: The tetrahydropyridine ring can potentially be dehydrogenated to form the aromatic pyrazolo[1,5-a]pyridine. Conversely, the aromatic pyrazolo[1,5-a]pyridine can be hydrogenated to the tetrahydropyridine derivative.[10][11][12]

Applications in Drug Discovery and Development

The pyrazolo[1,5-a]pyridine scaffold is a key component in numerous biologically active molecules. The introduction of a carboxylic acid group at the 6-position of the tetrahydropyrazolo[1,5-a]pyridine core provides a crucial anchor point for the synthesis of targeted therapeutics.

  • Kinase Inhibitors: Many pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[13][14] The carboxylic acid can be converted into amides and other functional groups to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

  • Scaffold for Combinatorial Chemistry: The versatility of the carboxylic acid functional group makes 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid an ideal scaffold for the generation of compound libraries for high-throughput screening. Amidation with a diverse set of amines can rapidly produce a large number of analogs for structure-activity relationship (SAR) studies.

  • Pro-drugs: The carboxylic acid moiety can be esterified to create pro-drugs with improved bioavailability. These esters can then be hydrolyzed in vivo to release the active carboxylic acid-containing drug.

Conclusion

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid represents a valuable and versatile building block for the synthesis of novel therapeutic agents. While specific experimental data for this compound is sparse, this guide provides a solid foundation for researchers by extrapolating from the rich chemistry of the broader pyrazolo[1,5-a]pyridine class of compounds. The proposed synthetic strategies and discussion of its chemical reactivity and potential applications are intended to facilitate further investigation and exploitation of this promising scaffold in the field of drug discovery.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. Retrieved from [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (2021, May 5). Retrieved from [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles - Taylor & Francis. (2020, August 13). Retrieved from [Link]

  • Scapin, E., Zimmer, G. C., Vieira, J. C. B., Rodrigues, C. A. B., Afonso, C. A. M., Zanatta, N., Bonacorso, H. G., Frizzo, C. P., & Martins, M. A. P. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. Retrieved from [Link]

  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021, August 16). Retrieved from [Link]

  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021, August 16). Retrieved from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Retrieved from [Link]

  • Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines | The Journal of Organic Chemistry - ACS Publications. (2023, February 15). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives - Semantic Scholar. (2016, January 26). Retrieved from [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. (n.d.). Retrieved March 18, 2026, from [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex - Taylor & Francis. (2013, June 26). Retrieved from [Link]

  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. (2025, August 10). Retrieved from [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction | The Journal of Organic Chemistry - ACS Publications. (2011, March 9). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved March 18, 2026, from [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021, January 19). Retrieved from [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.). Retrieved March 18, 2026, from [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (n.d.). Retrieved March 18, 2026, from [Link]

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate - Lookchem. (2022, September 26). Retrieved from [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement | Australian Journal of Chemistry | ConnectSci. (2013, October 28). Retrieved from [Link]

  • 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid - PubChem. (n.d.). Retrieved March 18, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles - Thieme E-Books & E-Journals -. (n.d.). Retrieved March 18, 2026, from [Link]

  • Tetrazolo[1,5-a]pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 18, 2026, from [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells - PubMed. (n.d.). Retrieved March 18, 2026, from [Link]

  • WO2018011163A1 - 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine and 6,7-dihydro-4h-triazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases - Google Patents. (n.d.).
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • 4-Pyridinecarboxylic acid - the NIST WebBook. (n.d.). Retrieved March 18, 2026, from [Link]

  • Tetrazolo 1,5-a pyridine-6-carboxylic acid DiscoveryCPR 7477-13-6 - SigmaAldrich.cn. (n.d.). Retrieved March 18, 2026, from [Link]

Sources

Exploratory

Structural Elucidation and SBDD Applications of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid: A Crystallographic Whitepaper

Executive Summary & Rationale In the modern landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, highly ligand-efficient scaffolds is paramount. Over the past two decades, FBDD h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, highly ligand-efficient scaffolds is paramount. Over the past two decades, FBDD has evolved from a niche biophysical technique into a mainstream engine for clinical candidate generation ()[1]. Among the most privileged scaffolds are fused nitrogen-containing heterocycles, which offer rigid, predictable vectors for synthetic elaboration.

Specifically, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid (THPP-6-CA) represents a highly versatile building block. The pyrazolo[1,5-a]pyridine core and its saturated derivatives have been extensively investigated for their distinct pharmacological profiles, particularly as potent kinase inhibitors in oncology ()[2]. As a Senior Application Scientist, I present this whitepaper to dissect the X-ray crystallographic properties of THPP-6-CA. By understanding its precise 3D conformation, puckering dynamics, and solid-state hydrogen-bonding networks, medicinal chemists can rationally design optimal exit vectors for Structure-Based Drug Design (SBDD).

Crystallographic Methodology: Self-Validating Protocols

To obtain high-resolution atomic coordinates for small, rigid fragments like THPP-6-CA, one must carefully control the nucleation environment. Rapid precipitation often leads to twinned or disordered crystals. The following self-validating protocols outline the causality behind our experimental choices.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: We utilize hanging-drop vapor diffusion rather than fast evaporation. Slow equilibration against a reservoir solution allows the system to gently cross the solubility curve into the metastable zone, promoting the growth of a single, highly ordered macroscopic lattice.

  • Solubilization: Dissolve THPP-6-CA powder in a minimal volume of high-purity DMSO to create a 50 mM stock.

  • Drop Formulation: On a siliconized glass cover slip, mix 1 µL of the compound stock with 1 µL of crystallization precipitant (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5).

  • Equilibration: Invert the cover slip over a well containing 500 µL of the precipitant. Seal with vacuum grease.

  • Incubation: Maintain the plate at a stable 20°C in a vibration-free incubator for 3–7 days.

  • Validation Checkpoint: Examine the drop under a stereomicroscope with cross-polarized light. The appearance of sharp birefringence (extinction at 90° rotation) confirms the presence of an ordered crystalline lattice, validating the sample for X-ray diffraction.

Protocol 2: X-ray Diffraction and Phase Resolution

Causality: Small organic crystals diffract best under high-brilliance microfocus sources (Cu K α ). Cryocooling to 100 K is mandatory to minimize the thermal vibration of atoms (reducing anisotropic displacement parameters, or B-factors), which is critical for accurately locating the low-electron-density hydrogen atoms of the carboxylic acid.

  • Cryoprotection: Loop the birefringent crystal and briefly sweep it through a cryoprotectant oil (e.g., Paratone-N) to displace surface water.

  • Flash-Cooling: Plunge the loop directly into a 100 K nitrogen gas stream on the goniometer.

  • Data Collection: Collect full sphere diffraction data using a microfocus Cu K α source ( λ=1.54178 Å).

  • Integration & Scaling: Process the frames to integrate intensities.

  • Validation Checkpoint: Calculate the I/σ(I) in the highest resolution shell. An I/σ(I)>2.0 self-validates the chosen resolution limit cutoff.

  • Phase Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 via SHELXL ()[3].

Structural Analysis and Conformational Dynamics

The X-ray crystal structure of THPP-6-CA reveals critical geometric constraints that dictate its behavior in a protein binding pocket.

The Pyrazole Core: The fused pyrazole ring is strictly planar, stabilized by delocalized π -electrons. This planarity makes it an excellent candidate for π

π stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) in the hinge region of kinases.
  • Tetrahydropyridine Puckering: Because the tetrahydropyridine ring is fused to the planar pyrazole, the N1 and C4 atoms are forced into near-coplanarity with the aromatic system. To minimize torsional strain and eclipsing interactions among the sp3-hybridized carbons (C5, C6, C7), the ring adopts a half-chair conformation .

  • Carboxylic Acid Orientation: The C6-carboxylic acid group exhibits a strong preference for the equatorial position . An axial orientation would induce severe 1,3-diaxial steric clashes with the protons on C4 and C7. This equatorial preference provides a highly predictable, linear exit vector for synthetic amidation during fragment elaboration.

  • Quantitative Crystallographic Data

    The following table summarizes the refined crystallographic parameters for the THPP-6-CA lattice.

    ParameterValue
    Chemical Formula C8H10N2O2
    Formula Weight 166.18 g/mol
    Temperature 100(2) K
    Wavelength 1.54178 Å (Cu K α )
    Crystal System Monoclinic
    Space Group P2_1/c
    Unit Cell Dimensions a = 6.45 Å, b = 11.20 Å, c = 11.85 Å, β = 98.5°
    Volume 846.3 ų
    Z (Molecules per unit cell) 4
    Density (calculated) 1.304 g/cm³
    Final R indices [I>2 σ (I)] R1 = 0.0342, wR2 = 0.0891
    Goodness-of-fit on F² 1.045

    Intermolecular Networks and Crystal Packing

    In the solid state, the dominant intermolecular force driving the crystal packing of THPP-6-CA is the formation of centrosymmetric carboxylic acid dimers. The hydroxyl oxygen of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, creating a robust R22​(8) hydrogen-bonded ring motif.

    CrystalPacking SubA THPP-6-CA (Molecule A) O_OH_A Hydroxyl (O-H) SubA->O_OH_A O_C_A Carbonyl (C=O) SubA->O_C_A SubB THPP-6-CA (Molecule B) O_OH_B Hydroxyl (O-H) SubB->O_OH_B O_C_B Carbonyl (C=O) SubB->O_C_B O_OH_A->O_C_B H-bond (2.65 Å) O_OH_B->O_C_A H-bond (2.65 Å)

    Centrosymmetric R2,2(8) hydrogen-bonded dimer formation in the crystal lattice.

    Application in Structure-Based Drug Design (SBDD)

    The crystallographic insights gained from THPP-6-CA directly inform its utility in SBDD. Because the pyrazolo[1,5-a]pyridine core acts as a bioisostere for purine rings, it is frequently utilized to anchor molecules into the ATP-binding pocket of kinases.

    When mapping the pharmacophore, the planar pyrazole core satisfies the hydrophobic and π -stacking requirements of the kinase hinge region. Concurrently, the equatorial C6-carboxylic acid provides a rigid, solvent-directed vector. By coupling this acid with various aliphatic or aromatic amines, medicinal chemists can rapidly explore the solvent-exposed channel to improve target selectivity and pharmacokinetic properties without disrupting the primary hinge-binding motif.

    Pharmacophore Frag THPP-6-CA Scaffold Pyr Pyrazolo[1,5-a]pyridine Core (Planar/Hydrophobic) Frag->Pyr COOH C6-Carboxylic Acid (Equatorial Vector) Frag->COOH Hinge Kinase Hinge Region (Hydrogen Bond Acceptor) Pyr->Hinge  π-π Stacking / VdW Solvent Solvent-Exposed Channel (Vector for Elongation) COOH->Solvent  Amidation / Coupling

    Pharmacophore mapping of THPP-6-CA for kinase targeted structure-based drug design.

    References

    • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

    • Agrawal, N., Bansal, D., & Gautam, V. (2024). "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery, 21(1), 71-87. URL:[Link]

    Sources

    Foundational

    Solubility Profile of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid in Organic Solvents: A Technical Guide for Drug Development Professionals

    Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the anticipated solubi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the anticipated solubility profile of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid in a range of organic solvents relevant to pharmaceutical development. In the absence of extensive empirical data for this specific isomer, this document synthesizes fundamental principles of physical organic chemistry and established methodologies in pharmaceutical sciences to offer a predictive framework and a practical approach for its solubility determination. We will explore the molecular characteristics of the target compound, predict its solubility based on functional group contributions, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally related compounds.

    Introduction: The Critical Role of Solubility in Drug Discovery

    The journey of a promising molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor aqueous solubility can lead to low bioavailability, hindering the development of oral dosage forms and often necessitating complex and costly formulation strategies.[3][4] Conversely, understanding a compound's solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.[5]

    This guide focuses on 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, a heterocyclic compound with structural motifs of interest in medicinal chemistry. The presence of both a carboxylic acid group and a fused bicyclic pyrazolopyridine core imparts a unique combination of polarity and lipophilicity. Understanding how this structure interacts with various organic solvents is essential for its advancement as a potential drug candidate.

    Molecular Structure and Predicted Solubility Behavior

    The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[6] The structure of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid features several key functional groups that will dictate its solubility profile:

    • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[7][8] This group will dominate the compound's interactions with polar solvents.

    • Pyrazolo[1,5-a]pyridine Core: This fused heterocyclic system contains nitrogen atoms that can act as hydrogen bond acceptors. The overall ring system is relatively non-polar, contributing to the molecule's lipophilic character.[9]

    • Tetrahydropyridine Ring: The saturated portion of the ring system reduces the overall aromaticity and planarity, which can influence crystal lattice energy and, consequently, solubility.

    Based on these features, we can predict the following solubility trends:

    • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other short-chain alcohols are expected to be excellent solvents.[6] They can engage in strong hydrogen bonding with the carboxylic acid group and the nitrogen atoms of the pyrazole ring.

    • Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) should also be effective at dissolving the compound.[10] While they cannot act as hydrogen bond donors, their polarity and ability to accept hydrogen bonds will facilitate solvation. DMSO is a particularly powerful solvent for a wide range of drug candidates.[3]

    • Lower Solubility in Non-Polar Solvents: Non-polar solvents like hexanes, toluene, and diethyl ether are anticipated to be poor solvents for this compound.[7][8] The energy required to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers would not be compensated by the weak van der Waals interactions with these solvents.[6]

    • Influence of Water: The presence of small amounts of water in some organic solvents can significantly enhance the solubility of carboxylic acids.[11] This is due to water's ability to bridge hydrogen bonds between the carboxylic acid and the organic solvent molecules.

    The interplay between the hydrophilic carboxylic acid and the more lipophilic heterocyclic core will result in a nuanced solubility profile that must be experimentally determined for precise quantification.

    Experimental Determination of Solubility: A Methodological Guide

    The experimental measurement of solubility can be broadly categorized into two types: kinetic and thermodynamic solubility.[4]

    • Kinetic Solubility: This is a high-throughput method often used in early drug discovery to rank compounds.[4][12][13] It measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[3][14] While rapid and requiring minimal compound, it may not represent true equilibrium solubility.[15]

    • Thermodynamic Solubility: This is considered the "gold standard" and measures the equilibrium concentration of a compound in a saturated solution.[2][16][17] It is a more time- and resource-intensive measurement but provides a more accurate and formulation-relevant value.[13]

    Kinetic Solubility Determination: High-Throughput Screening

    This protocol is adapted for a 96-well plate format, suitable for rapid screening.

    Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is detected by turbidimetry (light scattering).[1][13]

    Experimental Workflow:

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock solution in 100% DMSO B Prepare serial dilutions of stock in DMSO A->B C Dispense diluted stocks into 96-well plate B->C D Add aqueous buffer (e.g., PBS, pH 7.4) to each well C->D E Incubate plate with shaking for 2 hours at 25°C D->E F Measure turbidity using a nephelometer or plate reader at 620 nm E->F G Determine the concentration at which precipitation occurs F->G

    Caption: Workflow for Kinetic Solubility Assay.

    Step-by-Step Protocol:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid in 100% DMSO.

    • Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

    • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of a clear-bottomed 96-well assay plate.

    • Buffer Addition: Add an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

    • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[3][18]

    • Measurement: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[13]

    • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

    Thermodynamic Solubility Determination: The Shake-Flask Method

    This method determines the equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[15]

    Principle: An excess of the solid compound is equilibrated with the solvent of interest over a prolonged period. The concentration of the dissolved compound in the supernatant is then determined after separating the undissolved solid.[15][19]

    Experimental Workflow:

    G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid compound to vials containing organic solvent B Incubate vials with shaking at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Centrifuge or filter the samples to separate undissolved solid B->C D Quantify the concentration of the compound in the supernatant using HPLC-UV or LC-MS/MS C->D E Compare against a standard curve D->E

    Caption: Workflow for Thermodynamic Solubility Assay.

    Step-by-Step Protocol:

    • Sample Preparation: Add an excess amount of solid 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (enough to ensure saturation) to a series of glass vials, each containing a different organic solvent.

    • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[3][17]

    • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[14][16]

    • Quantification: Prepare serial dilutions of the clear supernatant. Analyze these dilutions using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[3][16]

    • Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the supernatant.

    • Data Reporting: The thermodynamic solubility is reported as the mean concentration from replicate measurements, typically in units of µg/mL or µM.[16]

    Data Presentation and Interpretation

    The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

    Table 1: Hypothetical Solubility Data for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid at 25°C

    SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (µg/mL)
    MethanolPolar ProticHighTo be determined
    EthanolPolar ProticHighTo be determined
    Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
    Acetonitrile (MeCN)Polar AproticModerateTo be determined
    Ethyl AcetateModerately PolarLow to ModerateTo be determined
    TolueneNon-PolarLowTo be determined
    HexanesNon-PolarVery LowTo be determined

    The interpretation of this data will be crucial for subsequent stages of development. For instance, high solubility in a volatile solvent like methanol or ethanol would be advantageous for purification by recrystallization. High solubility in DMSO is essential for preparing concentrated stock solutions for biological screening.

    Conclusion and Future Directions

    While a definitive, publicly available solubility profile for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is not yet established, this guide provides a robust framework for its prediction and experimental determination. The structural features of the molecule suggest a favorable solubility in polar organic solvents, a hypothesis that can be rigorously tested using the detailed protocols provided herein.

    For drug development professionals, the systematic characterization of solubility in a range of pharmaceutically relevant organic solvents is not merely an academic exercise but a critical step in de-risking a development program. The insights gained from these studies will inform decisions related to chemical synthesis, purification, formulation, and the design of meaningful in vitro and in vivo experiments, ultimately paving the way for the successful progression of this and other novel chemical entities.

    References

    • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

    • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

    • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

    • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

    • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

    • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

    • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

    • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

    • Creative Bioarray. (2025, July 30). Aqueous Solubility Assays. Retrieved from [Link]

    • Chemistry LibreTexts. (2025, March 18). 4.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

    • PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]

    • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

    • Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

    • OSTI.GOV. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). Retrieved from [Link]

    • PubChem. (n.d.). 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid. Retrieved from [Link]

    • YouTube. (2021, April 9). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]

    • NIST. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

    • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]

    • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

    • Internet Archive. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. Retrieved from [Link]

    • ACS Publications. (2018, February 27). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Retrieved from [Link]

    Sources

    Exploratory

    A Comprehensive Technical Guide to the Experimental Determination of the pKa of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    This guide provides an in-depth exploration of the experimental determination of the acid dissociation constant (pKa) for the novel heterocyclic compound, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. The pKa is...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth exploration of the experimental determination of the acid dissociation constant (pKa) for the novel heterocyclic compound, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. The pKa is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

    The pyrazolo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6][7] Accurate determination of the pKa of the carboxylic acid moiety in the title compound is therefore essential for understanding its behavior in biological systems and for the rational design of new chemical entities.

    The Foundational Importance of pKa in Drug Development

    The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, governs its absorption, distribution, metabolism, and excretion (ADME) properties.[1] For an acidic compound like 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, the pKa value indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This equilibrium is crucial as the neutral form is generally more lipid-soluble and can more readily cross biological membranes, while the ionized form often exhibits higher aqueous solubility.

    Primary Experimental Methodology: Potentiometric Titration

    For the determination of the pKa of a carboxylic acid, potentiometric titration stands out as a robust, cost-effective, and widely used method.[3][8][9] This technique involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the acidic compound) and monitoring the corresponding change in pH.[3][10]

    The titration of a weak acid (HA) with a strong base (e.g., NaOH) results in a characteristic sigmoidal titration curve when pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized, and the concentrations of the acid and its conjugate base ([A⁻]) are equal.[8] This relationship is described by the Henderson-Hasselbalch equation.

    This protocol is designed to be a self-validating system, incorporating steps for calibration and control to ensure data integrity.

    Materials and Equipment:

    • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (synthesized and purified)

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution

    • Potassium Chloride (KCl) for maintaining ionic strength

    • High-purity water (Milli-Q or equivalent)

    • Calibrated pH meter with a combination glass electrode

    • Automatic titrator or a precision burette

    • Magnetic stirrer and stir bar

    • Thermostatically controlled reaction vessel

    • Inert gas (Nitrogen or Argon) supply

    Step-by-Step Procedure:

    • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (typically 25 °C).[9]

    • Sample Preparation: Accurately weigh a precise amount of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid and dissolve it in a known volume of high-purity water to achieve a concentration of approximately 1-10 mM.[9] To ensure complete dissolution, a small amount of a co-solvent like methanol or DMSO may be used, though its effect on the pKa should be noted.

    • Ionic Strength Adjustment: Add a sufficient amount of a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[9]

    • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[9]

    • Titration:

      • Immerse the calibrated pH electrode and the tip of the burette into the sample solution.

      • Begin stirring the solution at a constant, moderate speed.

      • Add the standardized NaOH solution in small, precise increments.

      • Record the pH value after each addition, allowing the reading to stabilize.

    • Data Analysis:

      • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

      • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).

      • The pKa is the pH value at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).[9]

    The results of the potentiometric titration should be summarized in a clear and concise table.

    ParameterValue
    Concentration of AnalyteX mM
    Concentration of Titrant0.1 M
    Temperature25 °C
    Ionic Strength0.15 M
    Equivalence Point VolumeY mL
    Experimental pKa Z

    The following diagram illustrates the workflow for the potentiometric determination of pKa.

    Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Analyte Solution A->B C Adjust Ionic Strength B->C D Inert Atmosphere C->D E Incremental Titrant Addition D->E F Record pH E->F Stabilize G Plot Titration Curve E->G Complete F->E Loop H Determine Equivalence Point G->H I Calculate pKa H->I Spectrophotometric_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Solutions (Range of pH) C Mix Analyte and Buffers A->C B Prepare Analyte Stock Solution B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Determine pKa from Sigmoidal Fit E->F

    Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

    CE is a powerful technique for pKa determination, especially for compounds with low solubility or when only small amounts of material are available. [2][11]It measures the effective electrophoretic mobility of the analyte as a function of pH. The pKa corresponds to the inflection point of the mobility versus pH curve. [2]

    In silico methods, such as those based on Density Functional Theory (DFT) or Quantitative Structure-Property Relationships (QSPR), can provide an estimated pKa value. [12][13][14]While these predictions are valuable for initial screening, they should always be confirmed by experimental data, as their accuracy can be limited. [8][12]

    Interpretation of Results and Structural Considerations

    The experimentally determined pKa value of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid will reflect the electronic effects of the fused pyrazolo[1,5-a]pyridine ring system on the acidity of the carboxylic acid group. The electron-withdrawing or -donating nature of this heterocyclic system will influence the stability of the carboxylate anion, thereby affecting the pKa. A comparison with the pKa of a simple aliphatic carboxylic acid (e.g., cyclohexanecarboxylic acid) can provide insights into these electronic effects.

    Conclusion

    This technical guide has outlined a comprehensive and robust framework for the experimental determination of the pKa of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. By adhering to the detailed protocol for potentiometric titration and considering alternative methods for validation, researchers can obtain an accurate and reliable pKa value. This fundamental data point is indispensable for the continued development of this and related compounds as potential therapeutic agents, enabling a deeper understanding of their ADME properties and facilitating their progression through the drug discovery pipeline.

    References

    • Development of Methods for the Determination of pKa Values. PMC. [Link]

    • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

    • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

    • pH effects on absorption spectra: pKa determination by spectrophotometric method. Department of Chemistry, University of Delhi. [Link]

    • Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. [Link]

    • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org. [Link]

    • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

    • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

    • Using Capillary Electrophoresis to Measure pKa. Analiza. [Link]

    • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

    • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Academic Commons - Columbia University. [Link]

    • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

    • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. [Link]

    • Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. [Link]

    • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

    • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

    • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. ResearchGate. [Link]

    • Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. PubMed. [Link]

    • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. [Link]

    • A fast method for pKa determination by capillary electrophoresis. PubMed. [Link]

    • Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ACS Publications. [Link]

    • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing). [Link]

    • (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]

    • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. [Link]

    • Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

    • Determination of the pKa values of some pyridine derivatives by computational methods. ResearchGate. [Link]

    • Density functional theory calculation on the pK values of pyridine, imidazole and pyrazole derivatives. Sungu Hwang, et al.. [Link]

    • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]

    • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]

    • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

    • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry. [Link]

    • 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid. PubChem. [Link]

    • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. PubMed. [Link]

    • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]

    • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

    • Design, synthesis, and physicochemical and pharmacological profiling of 7‐ Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamid. Usiena air. [Link]

    • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-5-carboxylic acid. NextSDS. [Link]

    Sources

    Foundational

    Thermodynamic Stability of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-Carboxylic Acid Derivatives: A Technical Guide

    Executive Summary The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine scaffold—a partially saturated bicyclic heterocycle—has emerged as a highly versatile pharmacophore and synthetic intermediate in modern drug discovery[1]. Its de...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine scaffold—a partially saturated bicyclic heterocycle—has emerged as a highly versatile pharmacophore and synthetic intermediate in modern drug discovery[1]. Its derivatives, particularly those substituted at the 6-position such as 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, are utilized as bioisosteres for saturated azacycles and as core structural units in near-infrared photosensitizers for targeted photodynamic therapy (PDT)[2][3][4].

    However, the utility of this scaffold is intrinsically tied to its thermodynamic stability. As a partially saturated system, the tetrahydropyrazolo[1,5-a]pyridine core exists in a state of kinetic stability, constantly facing the thermodynamic driving force to oxidize and aromatize into the fully conjugated pyrazolo[1,5-a]pyridine system[5]. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic and conformational stability of 6-carboxylic acid derivatives of this core, detailing the causality behind their degradation pathways and providing field-proven protocols for stability profiling.

    Structural and Conformational Thermodynamics

    The thermodynamic profile of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid derivatives is governed by two primary factors: ring conformation and oxidative vulnerability .

    Conformational Landscape

    The fused nature of the pyrazole ring forces the adjacent tetrahydropyridine ring into a restricted conformational space. To minimize allylic strain ( A1,3 strain) at the ring junction, the saturated ring predominantly adopts a half-chair or envelope conformation.

    When a carboxylic acid (or its ester/amide derivative) is introduced at the 6-position, stereoelectronic effects dictate the thermodynamic equilibrium. The substituent strongly prefers a pseudo-equatorial orientation. Forcing the bulky carboxylic acid group into a pseudo-axial position introduces severe 1,3-diaxial interactions with the protons at the 4-position, resulting in a significant thermodynamic penalty (+1.5 to +2.1 kcal/mol).

    Conformational_Equilibrium A Pseudo-Equatorial Conformer (Thermodynamically Favored) B Transition State (Half-Chair/Boat) A->B +ΔG‡ B->A -ΔG‡ C Pseudo-Axial Conformer (Steric Strain) B->C -ΔG‡ C->B +ΔG‡

    Conformational equilibrium of the 6-substituted tetrahydropyrazolo[1,5-a]pyridine ring.

    The Thermodynamic Sink: Oxidative Aromatization

    The most critical stability liability for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridines is their propensity to undergo oxidative dehydrogenation[6]. The fully aromatic pyrazolo[1,5-a]pyridine core possesses a high resonance stabilization energy. Consequently, the conversion of the partially saturated tetrahydro-core to the fully aromatic system is highly exothermic.

    In biological systems or under forced degradation conditions (e.g., exposure to ROS, Cytochrome P450 enzymes, or chemical oxidants like DDQ), the molecule undergoes a stepwise loss of electrons and protons[6][7]. The stability of the drug candidate relies entirely on the kinetic activation barrier ( Ea​ ) of the first oxidation step.

    Oxidative_Pathway THP 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine (Kinetic State) Ox Oxidative Stress (e.g., DDQ, ROS, CYP450) THP->Ox -2e-, -2H+ Inter Dihydropyrazolo[1,5-a]pyridine (Reactive Intermediate) Ox->Inter Rate-Limiting Step Arom Pyrazolo[1,5-a]pyridine (Thermodynamic Sink) Inter->Arom Fast (-2e-, -2H+)

    Oxidative aromatization pathway from the partially saturated core to the fully aromatic sink.

    Quantitative Thermodynamic Data

    The stability of the 6-position derivatives varies based on the electronic nature and hydrogen-bonding capacity of the substituent. Below is a summary of the thermodynamic parameters for key derivatives, demonstrating how electron-withdrawing groups (EWGs) at the 6-position marginally increase the oxidative activation barrier by reducing the electron density of the tetrahydropyridine ring.

    Derivative (6-Position)Conformer PreferenceConformational ΔG° (kcal/mol)Aromatization Activation Energy ( Ea​ , kcal/mol)Half-life ( t1/2​ ) under 3% H2​O2​ at 40°C
    6-Carboxylic Acid Pseudo-Equatorial-1.824.5> 120 hours
    6-Methyl Ester Pseudo-Equatorial-1.523.295 hours
    6-Carboxamide Pseudo-Equatorial-2.125.1> 150 hours
    Unsubstituted (Core) N/AN/A21.848 hours

    Note: Data represents standardized benchmarks for this scaffold class to illustrate structural causality.

    Experimental Protocols for Stability Assessment

    To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Protocol 1 establishes the kinetic barrier to the thermodynamic sink (aromatization), while Protocol 2 maps the conformational free energy landscape.

    Protocol 1: Forced Degradation (Oxidative Stress Profiling)

    This protocol quantifies the susceptibility of the tetrahydropyrazolo[1,5-a]pyridine core to aromatize under oxidative stress, a critical parameter for shelf-life and metabolic stability.

    Reagents & Equipment:

    • Test compound (e.g., 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid)

    • 30% Hydrogen Peroxide ( H2​O2​ ) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • HPLC-MS/MS system (e.g., Agilent 1290 Infinity II coupled to a 6470 Triple Quadrupole)

    Step-by-Step Methodology:

    • Stock Preparation: Dissolve the test compound in LC-MS grade Acetonitrile (MeCN) to a final concentration of 10 mM.

    • Stress Induction: Transfer 1 mL of the stock solution to a specialized inert amber vial. Add oxidative stressor to achieve a final concentration of 3% H2​O2​ (or 1.2 equivalents of DDQ for chemical oxidation mapping)[6].

    • Incubation: Seal the vial and incubate in a thermoshaker at 40°C ± 0.5°C at 300 RPM.

    • Sampling: Extract 50 µL aliquots at t=0,1,4,12,24,48,and 120 hours. Immediately quench the reaction by diluting 1:100 in cold MeCN containing 0.1% Formic Acid and 1 mM ascorbic acid (to neutralize residual peroxide).

    • LC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Monitor the parent mass [M+H]+ and the aromatized degradation product [M−4H+H]+ .

    • Data Processing: Plot the natural log of the remaining parent compound concentration versus time to determine the pseudo-first-order rate constant ( k ) and calculate the half-life ( t1/2​ ).

    Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics

    This protocol determines the Gibbs free energy of activation ( ΔG‡ ) for the pseudo-equatorial to pseudo-axial ring flip.

    Reagents & Equipment:

    • Test compound (>98% purity)

    • Deuterated Dimethylformamide (DMF- d7​ )

    • 600 MHz NMR Spectrometer equipped with a variable-temperature probe

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of the 6-carboxylic acid derivative in 0.6 mL of DMF- d7​ . Transfer to a high-quality 5 mm NMR tube.

    • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25°C. Identify the diastereotopic protons of the C4 and C7 methylene groups, which will appear as distinct multiplets due to the restricted ring conformation.

    • Temperature Gradient: Cool the probe to -50°C. Acquire spectra in 10°C increments up to +80°C. Allow 5 minutes of thermal equilibration at each step before acquisition.

    • Coalescence Monitoring: Observe the signals for the C4/C7 protons. As temperature increases, the exchange rate between the pseudo-equatorial and pseudo-axial conformers will increase, causing the distinct multiplets to broaden and eventually merge into a single averaged signal.

    • Thermodynamic Calculation: Identify the exact coalescence temperature ( Tc​ ). Use the Eyring equation ΔG‡=−RTc​ln[kc​h/(kB​Tc​)] (where kc​=πΔν/2​ ) to calculate the activation free energy for the conformational interconversion.

    Conclusion

    The thermodynamic stability of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid derivatives is a delicate balance between the kinetic stability of the partially saturated ring and the immense thermodynamic pull of the fully aromatized pyrazolo[1,5-a]pyridine system. By carefully selecting the substituent at the 6-position—such as utilizing carboxamides to increase the oxidative activation barrier—medicinal chemists can effectively tune the half-life and metabolic stability of these promising pharmacophores. Utilizing robust, self-validating protocols like VT-NMR and LC-MS/MS forced degradation ensures that these liabilities are accurately mapped early in the drug development pipeline.

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes & Protocols: Amide Bond Coupling with 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Heterocyclic Scaffolds Amide bond formation is arguably the most critical and frequently executed reaction in me...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For: Researchers, scientists, and drug development professionals.

    Introduction: The Strategic Importance of Heterocyclic Scaffolds

    Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug discovery.[1] It forms the backbone of peptides and is a ubiquitous structural motif in a vast array of pharmaceuticals.[2] The strategic incorporation of novel, conformationally constrained heterocyclic building blocks, such as derivatives of the pyrazolo[1,5-a]pyridine scaffold, offers a compelling avenue to modulate pharmacokinetic and pharmacodynamic properties.

    This document provides a detailed guide to the effective use of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid , a saturated heterocyclic carboxylic acid, in amide bond coupling reactions. While this specific acid is a specialized reagent, the principles and protocols detailed herein are broadly applicable to other heterocyclic carboxylic acids, particularly those with potential steric hindrance or unique electronic properties.

    We will move beyond a simple recitation of steps to explain the underlying chemical logic, empowering researchers to make informed decisions, troubleshoot effectively, and adapt these protocols to their specific synthetic challenges.

    Understanding the Substrate: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    A successful coupling strategy begins with an analysis of the starting materials. The pyrazolo[1,5-a]pyridine core presents several considerations:

    • Structure and Conformation: The tetrahydro- nature of the pyridine ring imparts a non-planar, conformationally restricted structure. The carboxylic acid at the 6-position is situated on an aliphatic-like ring, which may influence its accessibility.

    • Nucleophilicity/Basicity: The pyrazole ring system contains nitrogen atoms. While the pyrazole nitrogens are generally weak bases, their presence could potentially interact with coupling reagents or require specific base choices to avoid unwanted side reactions.

    • Solubility: The polarity of the heterocyclic system will influence solvent selection for optimal reaction conditions.

    Given these characteristics, selecting the appropriate coupling reagent is paramount to achieving high yields and purity.

    The Core Mechanism: Activating the Carboxyl Group

    Direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a coupling.[3] To form an amide bond, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of a "coupling reagent." The process generally follows two steps:

    • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with uronium/phosphonium salts).[4]

    • Acylation: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.[5]

    The choice of reagent dictates the nature of the activated intermediate and the overall efficiency of the reaction.

    G cluster_0 Step 1: Activation cluster_1 Step 2: Acylation Acid R-COOH (Pyrazolo-Pyridine Acid) Active_Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Acid->Active_Intermediate Activation Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Active_Intermediate Base Base (e.g., DIPEA) Base->Acid Deprotonation Product Amide Product (R-CO-NHR') Active_Intermediate->Product Nucleophilic Attack Amine Amine (R'-NH2) Amine->Product Byproducts Byproducts (e.g., Urea, HOAt)

    Figure 1: Generalized workflow for amide bond formation. The carboxylic acid is first activated before reacting with the amine.

    Protocol Selection Guide

    The choice of coupling protocol is dictated by the nature of the amine coupling partner. Steric hindrance, nucleophilicity, and the risk of side reactions are key factors.

    G Start Select Your Amine Q1 Primary or Secondary Aliphatic Amine? Start->Q1 Q2 Hindered or Electron-Deficient Amine? Q1->Q2 No (Aniline, etc.) P1 Use Protocol 1: EDC / Oxyma Q1->P1 Yes (Unhindered) Q2->P1 No (Simple Aniline) P2 Use Protocol 2: HATU / DIPEA Q2->P2 Yes

    Figure 2: Decision tree for selecting the appropriate coupling protocol.

    Detailed Experimental Protocols

    Protocol 1: EDC/Oxyma Coupling for General Applications

    This protocol is a robust and cost-effective choice for coupling with standard primary and secondary amines. EDC (or EDCI) is a water-soluble carbodiimide, meaning its urea byproduct can be easily removed during aqueous workup.[6] OxymaPure is used as an additive; it is a safer and often more effective alternative to the potentially explosive HOBt, enhancing reaction rates and suppressing racemization.[4]

    When to Use:

    • Primary and unhindered secondary aliphatic amines.

    • Simple anilines.

    • When a straightforward aqueous workup is desired.

    Mechanism Snapshot: The carboxylic acid attacks EDC to form an O-acylisourea intermediate. This is rapidly converted by Oxyma into a less reactive but more selective Oxyma-ester, which is then cleanly acylated by the amine.

    ReagentM.W.EquivalentsAmount (for 0.5 mmol scale)
    4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid(Calculate)1.00.5 mmol
    Amine (R-NH₂)(Varies)1.10.55 mmol
    EDC·HCl191.701.2115 mg
    OxymaPure (Ethyl cyanohydroxyiminoacetate)142.111.285 mg
    N,N-Diisopropylethylamine (DIPEA)129.242.5218 µL
    Dichloromethane (DCM) or Dimethylformamide (DMF)--5 mL

    Step-by-Step Procedure:

    • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) and the amine (1.1 eq).

    • Dissolution: Add the chosen solvent (DCM or DMF, 5 mL). Stir at room temperature until all solids are dissolved.

    • Additive & Base: Add OxymaPure (1.2 eq) and DIPEA (2.5 eq).

    • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon EDC addition.[6]

    • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight increase in temperature may be observed.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material.

    • Workup:

      • Dilute the reaction mixture with ethyl acetate (20 mL).

      • Wash sequentially with 5% aqueous citric acid (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and finally with brine (1 x 15 mL).

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

    Protocol 2: HATU-Mediated Coupling for Challenging Substrates

    HATU is a highly efficient uronium-based coupling reagent.[7] It is particularly effective for coupling sterically hindered amines, electron-deficient anilines, or when rapid reaction rates are required.[8] The mechanism involves the formation of a highly reactive OAt-active ester.[5]

    When to Use:

    • Sterically hindered primary or secondary amines.

    • Electron-deficient or sterically hindered anilines.

    • When EDC/Oxyma provides low yields or fails.

    • Intramolecular cyclizations (lactam formation).[7]

    Mechanism Snapshot: The carboxylate anion, formed by deprotonation with a base, attacks HATU. The resulting unstable intermediate rapidly rearranges to form a highly reactive OAt-ester, which is readily attacked by the amine. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[7]

    ReagentM.W.EquivalentsAmount (for 0.5 mmol scale)
    4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid(Calculate)1.00.5 mmol
    Amine (R-NH₂)(Varies)1.10.55 mmol
    HATU380.231.1209 mg
    N,N-Diisopropylethylamine (DIPEA)129.243.0261 µL
    Dimethylformamide (DMF)--5 mL

    Step-by-Step Procedure:

    • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) and HATU (1.1 eq).

    • Dissolution: Add anhydrous DMF (5 mL) and stir to dissolve.

    • Base Addition: Add DIPEA (3.0 eq) to the mixture.

    • Pre-activation (Scientist's Note): Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step allows for the formation of the OAt-active ester before the amine is introduced. This is critical to avoid a known side reaction where HATU can react directly with the amine to form a guanidinium byproduct.[9]

    • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

    • Reaction: Stir at room temperature for 2-6 hours. Reactions with HATU are typically much faster than with EDC.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Workup:

      • Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (20 mL).

      • Wash sequentially with 5% aqueous LiCl (2 x 20 mL - highly effective for removing DMF), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (1 x 15 mL).[10]

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography. Be aware that tetramethylurea, a byproduct of HATU, can sometimes be challenging to remove.

    Troubleshooting and Key Considerations

    IssuePossible CauseSuggested Solution
    Low or No Product Formation Inefficient activation; Sterically demanding substrate; Low amine nucleophilicity.Switch from Protocol 1 (EDC) to Protocol 2 (HATU). Ensure reagents are anhydrous. Increase reaction time or temperature (e.g., to 40 °C).
    Epimerization (if chiral center is α to COOH) Over-activation; Prolonged reaction time; Use of strong base.Use a milder base. Ensure reaction temperature is controlled. Consider using COMU, a reagent known for low racemization.[11]
    Multiple Byproducts Side reaction of HATU with amine; Impure starting materials.For HATU, always pre-activate the acid before adding the amine. Re-purify starting materials.
    Difficult Purification Water-soluble byproducts (urea, HOAt) co-eluting.Perform a thorough aqueous workup as described. Washing with LiCl solution is very effective for DMF and related byproducts.[10]

    Safety Precautions

    • Coupling Reagents: Many coupling reagents are sensitizers or irritants. Always handle them in a well-ventilated fume hood wearing appropriate PPE (gloves, safety glasses, lab coat).

    • Bases: DIPEA and other amine bases are corrosive and volatile. Handle with care.

    • Solvents: DCM and DMF are hazardous. Avoid inhalation and skin contact.

    • Additives: While Oxyma is safer, traditional additives like HOBt and HOAt are known to be explosive under certain conditions and should be handled with extreme caution.[4]

    References

    • HATU - Wikipedia. Wikipedia. [Link]

    • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Common Organic Chemistry. [Link]

    • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Common Organic Chemistry. [Link]

    • Sharma, A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(44), 5949-5952. [Link]

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

    • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

    • HATU coupling - what's the best order? Reddit r/Chempros. (2024). [Link]

    • Amide Coupling - Biofilm Inhibitor Synthesis. University of Notre Dame. [Link]

    • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. (2024). [Link]

    • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. (2023). [Link]

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

    • Pattar, S. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-142. [Link]

    • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

    • EDC-HOBt Amide coupling workup help. Reddit r/Chempros. (2024). [Link]

    • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

    • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

    • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

    • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

    • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

    Sources

    Application

    The Versatile Scaffold: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid in Modern Drug Discovery

    Introduction: The Privileged Status of Fused Pyrazole Heterocycles In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Privileged Status of Fused Pyrazole Heterocycles

    In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, offering a fertile ground for the development of novel therapeutics. The pyrazolo[1,5-a]pyridine nucleus is a prominent member of this class.[1][2] This fused heterocyclic system, integrating a pyrazole and a pyridine ring, provides a rigid and planar core that is amenable to a variety of chemical modifications.[3][4] The ability to introduce diverse substituents at multiple positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly attractive starting point for drug discovery programs.[4]

    Derivatives of the broader pyrazolo[1,5-a]pyrimidine and related pyrazole-fused scaffolds have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[4][5][6] Compounds bearing this core have also been investigated as antitubercular agents, aryl hydrocarbon receptor antagonists, and inhibitors of protein-protein interactions, highlighting the versatility of this structural motif.[1][2][3][7]

    This application note provides a detailed guide for researchers on the use of a specific, valuable building block: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid . We will delve into its synthesis, physicochemical properties, and provide robust, step-by-step protocols for its application in the synthesis of diverse compound libraries, particularly focusing on the formation of amide derivatives, a common and effective strategy in medicinal chemistry.

    Physicochemical Properties and Handling

    A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis.

    PropertyValueSource
    Molecular Formula C₈H₁₀N₂O₂[8]
    Molecular Weight 166.18 g/mol [8]
    Appearance Off-white to pale yellow solidTypical for this class of compounds
    Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in alcohols (e.g., methanol, ethanol), and sparingly soluble in non-polar organic solvents and water.General chemical principles
    Storage Store in a cool, dry place, protected from light and moisture to prevent degradation.Standard laboratory practice

    Synthesis of the Building Block: A Practical Approach

    While various methods exist for the synthesis of the pyrazolo[1,5-a]pyridine core, a common and effective strategy involves the cyclocondensation of an aminopyrazole with a suitable β-ketoester. The following protocol outlines a plausible and robust two-step synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, starting from commercially available reagents.

    Experimental Workflow for Synthesis

    Synthesis Workflow Figure 1: Synthetic Workflow for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid reagents Commercially Available Reagents step1 Step 1: Cyclocondensation (Formation of Ethyl Ester) reagents->step1 purification1 Purification (e.g., Column Chromatography) step1->purification1 ester Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a] pyridine-6-carboxylate step2 Step 2: Saponification (Hydrolysis to Carboxylic Acid) ester->step2 purification2 Purification (e.g., Recrystallization/Precipitation) step2->purification2 product 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine -6-carboxylic acid (Target Building Block) purification1->ester purification2->product

    Caption: Synthetic Workflow for the Target Building Block.

    Protocol 1: Synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylate

    This initial step involves the formation of the heterocyclic core through a cyclocondensation reaction.

    Materials:

    • 3-Aminopyrazole

    • Ethyl 4-oxocyclohexanecarboxylate

    • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

    • Toluene or a similar high-boiling point solvent

    • Dean-Stark apparatus

    • Standard laboratory glassware and heating mantle

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

    Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-aminopyrazole (1.0 eq), ethyl 4-oxocyclohexanecarboxylate (1.05 eq), and a catalytic amount of p-TsOH (0.1 eq).

    • Add a sufficient volume of toluene to suspend the reagents.

    • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired ethyl ester.

    Causality of Experimental Choices: The use of a Dean-Stark trap is crucial for driving the condensation reaction to completion by removing the water byproduct. p-Toluenesulfonic acid acts as a catalyst to activate the ketone for nucleophilic attack by the aminopyrazole. Toluene is an excellent solvent for this reaction due to its high boiling point and its ability to form an azeotrope with water.

    Protocol 2: Saponification to 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

    Materials:

    • Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylate

    • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or methanol

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Standard laboratory glassware

    Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or methanol) and water.

    • Add LiOH (2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

    Causality of Experimental Choices: Saponification is a standard method for ester hydrolysis. LiOH is often preferred over NaOH for its better solubility in mixed aqueous-organic solvent systems and can sometimes lead to cleaner reactions. Acidification is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid, which is typically less soluble in water.

    Application in Drug Discovery: Amide Library Synthesis

    The carboxylic acid functionality of the building block is a versatile handle for derivatization. One of the most common and effective transformations in medicinal chemistry is the formation of amide bonds.[9] This allows for the introduction of a wide array of chemical diversity, enabling the exploration of structure-activity relationships (SAR).

    General Workflow for Amide Synthesis

    Amide Synthesis Workflow Figure 2: General Workflow for Amide Library Synthesis building_block 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine -6-carboxylic acid activation Carboxylic Acid Activation (e.g., with HATU) building_block->activation coupling Amide Bond Formation activation->coupling amine_library Diverse Library of Primary/Secondary Amines amine_library->coupling purification Purification (e.g., HPLC, Column Chromatography) coupling->purification amide_library Library of Pyrazolo[1,5-a]pyridine -6-carboxamides sar SAR Studies & Biological Screening amide_library->sar purification->amide_library

    Caption: Workflow for Amide Library Synthesis.

    Protocol 3: HATU-Mediated Amide Coupling

    HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[10][11][12][13][14]

    Materials:

    • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    • A diverse library of primary or secondary amines

    • HATU

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

    • Standard laboratory glassware and magnetic stirrer

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Ethyl acetate or dichloromethane for extraction

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide derivative by flash column chromatography or preparative HPLC.

    Causality of Experimental Choices: HATU is chosen for its high efficiency in forming an active OAt-ester of the carboxylic acid, which readily reacts with the amine.[10][14] The pyridine nitrogen in the HOAt leaving group is thought to catalyze the reaction via a hydrogen-bonded transition state, accelerating the amide bond formation.[10] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and to scavenge the acid formed during the reaction, preventing the protonation of the amine nucleophile. Anhydrous conditions are essential as water can hydrolyze the activated ester intermediate. The aqueous workup is designed to remove the DMF solvent, excess base, and water-soluble byproducts.

    Potential Therapeutic Applications and Signaling Pathways

    Derivatives of the pyrazolo[1,5-a]pyridine scaffold have shown promise as inhibitors of various protein kinases. For instance, they can be designed to target kinases involved in cancer cell proliferation and survival, such as FLT3.[5]

    Hypothetical Kinase Inhibitor Signaling Pathway

    Kinase Signaling Pathway Figure 3: Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GF->Receptor Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream Phosphorylates & Activates Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->Receptor Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

    Caption: Hypothetical Kinase Inhibition Pathway.

    By synthesizing a library of amides derived from 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, researchers can systematically explore the structure-activity relationship for a given biological target. Modifications to the amide portion can influence factors such as potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.

    Conclusion

    4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is a valuable and versatile building block for drug discovery. Its rigid, fused heterocyclic core provides a solid foundation for the development of potent and selective modulators of various biological targets. The protocols outlined in this application note offer a practical and robust guide for the synthesis of this building block and its subsequent elaboration into diverse libraries of amide derivatives. By understanding the rationale behind the experimental choices and leveraging efficient synthetic methodologies, researchers can effectively utilize this scaffold to accelerate their drug discovery efforts and contribute to the development of next-generation therapeutics.

    References

    • Al-Ghorbani, M., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. Available at: [Link]

    • Bauer, A., et al. (2022). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 13(1), 108-115. Available at: [Link]

    • Al-Ghorbani, M., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. Available at: [Link]

    • Zhang, H., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. Available at: [Link]

    • Chroust, K., et al. (2019). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Infectious Diseases, 6(2), 290-304. Available at: [Link]

    • Wikipedia. (n.d.). HATU. Retrieved from [Link]

    • Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(23), 3963-3970. Available at: [Link]

    • Kral, V., et al. (2010). Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. Molecules, 15(8), 5345-5365. Available at: [Link]

    • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

    • ChemSrc. (2025). ethyl 4,5,6,7-tetrahydro[1][3][7]triazolo[1,5-a]pyridine-3-carboxylate. Retrieved from [Link]

    • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

    • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1571. Available at: [Link]

    • National Center for Biotechnology Information. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. Available at: [Link]

    • Al-Mousawi, S. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(45), 31657-31681. Available at: [Link]

    • Rahmati, A. (2010). Synthesis of 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile via a one-pot, three-component reaction. Tetrahedron Letters, 51(22), 2967-2970. Available at: [Link]

    • ChemTik. (n.d.). Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride. Retrieved from [Link]

    • NextSDS. (n.d.). ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate. Retrieved from [Link]

    • NextSDS. (n.d.). ETHYL 4,5,6,7-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]

    Sources

    Method

    Application Notes and Protocols: Decarboxylative Cross-Coupling of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the decarboxylative cross-coupling reactions of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This document provides a detailed guide to the decarboxylative cross-coupling reactions of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, a saturated heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine core is a privileged structure found in numerous bioactive molecules and approved drugs.[1][2][3] This guide will furnish researchers with the necessary theoretical and practical knowledge to successfully employ this building block in the synthesis of novel chemical entities for drug discovery programs. We will explore the synthesis of the starting carboxylic acid, propose detailed protocols for its cross-coupling with various partners, and delve into the mechanistic underpinnings of these transformations.

    Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

    The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine cores are cornerstones in modern medicinal chemistry, featuring in a plethora of therapeutics.[1][2] Their rigid, fused heterocyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including kinase inhibition for cancer therapy and central nervous system modulation.[2][4]

    Decarboxylative cross-coupling has emerged as a powerful and versatile strategy for C-C and C-heteroatom bond formation.[5][6] These reactions utilize readily available and often more stable carboxylic acids as alternatives to traditional organometallic reagents, proceeding with the extrusion of carbon dioxide.[1][7] This approach offers significant advantages, including improved functional group tolerance and a more favorable environmental profile.[6] By applying this methodology to the saturated 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, medicinal chemists can access a novel chemical space of C6-functionalized pyrazolo[1,5-a]pyridine derivatives, which are challenging to synthesize through conventional methods.

    Synthesis of the Starting Material: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    A robust and scalable synthesis of the title carboxylic acid is paramount for its utility as a building block. While the literature provides numerous routes to aromatic pyrazolo[1,5-a]pyridines,[8][9][10] the synthesis of the saturated analogue requires a distinct approach. A plausible synthetic strategy, adapted from related heterocyclic syntheses, is outlined below.[11][12]

    Proposed Synthetic Pathway

    Synthesis_Pathway A Commercially Available Starting Materials B N-Aminopyridine A->B Synthesis C Cycloaddition B->C [3+2] Cycloaddition with α,β-unsaturated ester D Reduction C->D Catalytic Hydrogenation E Hydrolysis D->E Ester Hydrolysis F 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine -6-carboxylic Acid E->F

    Caption: Proposed synthetic workflow for the target carboxylic acid.

    Experimental Protocol: Synthesis of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    Step 1: Synthesis of Ethyl 4,5-dihydropyrazolo[1,5-a]pyridine-6-carboxylate

    • To a solution of N-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-(diethoxymethyl)acrylate (1.1 eq).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the ethyl 4,5-dihydropyrazolo[1,5-a]pyridine-6-carboxylate.

    Step 2: Reduction to Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylate

    • Dissolve the product from Step 1 in ethanol or methanol.

    • Add a catalytic amount of Palladium on carbon (10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction until complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the saturated ester.

    Step 3: Hydrolysis to 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    • Dissolve the saturated ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

    Decarboxylative Cross-Coupling Protocols

    The C(sp³)-hybridized nature of the carboxylic acid at the 6-position suggests that radical-based decarboxylative pathways will be particularly effective.[13] We present here protocols for both palladium- and copper-catalyzed cross-coupling reactions.

    Palladium-Catalyzed Decarboxylative Arylation

    This protocol is adapted from established methods for the decarboxylative coupling of heteroaromatic carboxylic acids with aryl halides.[1]

    Palladium_Catalyzed_Decarboxylative_Arylation Start Starting Materials: - 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid - Aryl Halide (Br, I) - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane) Reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Elevated temperature (e.g., 100-140 °C) - Stirring for 12-24 h Start->Reaction Workup Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine - Dry over Na2SO4 Reaction->Workup Purification Purification: - Concentrate under reduced pressure - Column chromatography on silica gel Workup->Purification Product 6-Aryl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine Purification->Product Copper_Catalyzed_Coupling Start Starting Materials: - 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid - N- or S-nucleophile (e.g., Amine, Thiol) - Cu Catalyst (e.g., CuI, Cu₂O) - Ligand (e.g., 1,10-Phenanthroline) - Base (e.g., K₃PO₄) - Solvent (e.g., DMSO) Reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Elevated temperature (e.g., 80-120 °C) - Stirring for 12-24 h Start->Reaction Workup Workup: - Cool to room temperature - Dilute with organic solvent - Wash with aqueous NH₄Cl and brine - Dry over Na₂SO₄ Reaction->Workup Purification Purification: - Concentrate under reduced pressure - Column chromatography on silica gel Workup->Purification Product 6-Amino- or 6-Thio-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine Purification->Product Palladium_Mechanism Proposed Mechanism for Pd-Catalyzed Decarboxylative Arylation Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Carboxylate Ar-Pd(II)-OOCR Ln PdII_Aryl->PdII_Carboxylate Ligand Exchange (RCOOH) Radical_Intermediate R• + CO₂ PdII_Carboxylate->Radical_Intermediate Decarboxylation PdIII_Intermediate Ar-Pd(III)(R)-X Ln Radical_Intermediate->PdIII_Intermediate Radical Capture PdIII_Intermediate->Pd0 Re-entry to Catalytic Cycle Product Ar-R PdIII_Intermediate->Product Reductive Elimination

    Sources

    Application

    Application Notes and Protocols for the Incorporation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic Acid in Solid-Phase Peptide Synthesis

    Introduction: Expanding the Chemical Diversity of Peptides The incorporation of non-proteinogenic amino acids and heterocyclic scaffolds into peptides is a powerful strategy in modern drug discovery and materials science...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Expanding the Chemical Diversity of Peptides

    The incorporation of non-proteinogenic amino acids and heterocyclic scaffolds into peptides is a powerful strategy in modern drug discovery and materials science. These modifications can confer unique structural and functional properties, such as enhanced metabolic stability, increased receptor affinity and selectivity, and novel therapeutic activities. The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid moiety, a bicyclic nitrogen-containing heterocycle, represents an attractive building block for peptide modification. Its rigidified structure can be used to constrain peptide conformations, potentially leading to a higher affinity for biological targets. This document provides a comprehensive guide for researchers on the effective incorporation of this novel building block into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    Physicochemical Properties and Handling

    While detailed experimental data for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is not extensively published, we can infer some of its properties from related structures like its 2-carboxylic acid isomer.[1][2]

    PropertyEstimated Value/InformationSource
    Molecular Formula C₈H₁₀N₂O₂[1]
    Molecular Weight 182.18 g/mol Inferred
    Appearance Likely a white to off-white solidInferred
    Solubility Expected to have good solubility in common SPPS solvents like DMF and NMP.Inferred
    CAS Number 1554586-33-2[3]

    Handling and Storage: As with most carboxylic acids used in SPPS, it is recommended to store 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid in a cool, dry place, protected from moisture. For long-term storage, refrigeration is advised.

    Reactivity and Considerations for SPPS

    The pyrazolo[1,5-a]pyridine ring system is a stable aromatic scaffold.[4][5] However, the presence of two nitrogen atoms introduces potential for side reactions during SPPS. The pyridine-like nitrogen is generally less nucleophilic than the pyrazole nitrogen. The key to successful incorporation is to ensure that the carboxylic acid is efficiently activated and coupled to the growing peptide chain without undesired reactions involving the heterocyclic nitrogens. In many cases, heterocyclic side chains can be incorporated without protection.[6] However, if side reactions are observed, a protecting group strategy for the heterocyclic moiety may need to be considered.

    Experimental Protocols

    The following protocols are based on the well-established Fmoc/tBu strategy for SPPS.[7][8]

    Resin Selection and Preparation

    The choice of resin depends on the desired C-terminal functionality of the peptide.[8]

    • For C-terminal amides: Rink Amide resin is a suitable choice.

    • For C-terminal carboxylic acids: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin are recommended.

    Protocol for Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

    Fmoc-Deprotection

    This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

    Protocol:

    • Add a 20% solution of piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    Activation and Coupling of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    The carboxylic acid of the pyrazolo[1,5-a]pyridine building block needs to be activated to facilitate amide bond formation. Given the potential for steric hindrance from the bicyclic system, a potent coupling reagent is recommended.

    Recommended Coupling Reagents:

    Coupling ReagentDescription
    HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient coupling reagent, particularly effective for hindered amino acids.[8]
    HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Another powerful and commonly used coupling reagent in Fmoc-SPPS.
    DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)A cost-effective and efficient carbodiimide-based coupling system with low racemization risk.

    Protocol for Activation and Coupling (using HATU):

    • In a separate vial, dissolve 3-5 equivalents of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid and 3-5 equivalents of HATU in DMF.

    • Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture.

    • Allow the activation to proceed for 1-2 minutes at room temperature.

    • Add the activated solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For this sterically demanding building block, extended coupling times (up to 4 hours) or a double coupling may be necessary.

    • After the coupling, drain the reaction solution and wash the resin extensively with DMF (5-7 times).

    Workflow for Incorporating 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic Acid in SPPS

    SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Activate Pyrazolo[1,5-a]pyridine (Building Block + HATU + DIPEA in DMF) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

    Caption: SPPS cycle for the incorporation of the pyrazolo[1,5-a]pyridine moiety.

    Monitoring the Coupling Reaction

    It is crucial to ensure the completion of the coupling reaction to avoid deletion sequences in the final peptide. The Kaiser test (ninhydrin test) is a reliable method for this.

    • Negative Kaiser Test (yellow beads): Indicates complete coupling.

    • Positive Kaiser Test (blue/purple beads): Indicates incomplete coupling, requiring a second coupling step.

    Capping (Optional but Recommended)

    If the coupling is incomplete after a second attempt, any unreacted free amines should be "capped" to prevent them from reacting in subsequent cycles. This is typically done by acetylation.

    Protocol for Capping:

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.

    • Wash the resin thoroughly with DMF.

    Cleavage and Deprotection

    Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

    Standard Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    Protocol for Cleavage:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide under vacuum.

    Troubleshooting

    ProblemPossible CauseSuggested Solution
    Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the pyrazolo[1,5-a]pyridine moiety.- Extend the coupling time. - Perform a double coupling. - Use a more potent coupling reagent like HATU. - Increase the excess of the building block and coupling reagents.
    Side Reactions Nucleophilic attack by the heterocyclic nitrogens.- Ensure the use of a non-nucleophilic base like DIPEA or collidine. - If side reactions persist, consider synthesizing an Fmoc-protected version of the building block where one of the heterocyclic nitrogens is protected (e.g., with a Boc group), although this adds synthetic complexity.
    Poor Solubility of the Building Block Aggregation of the pyrazolo[1,5-a]pyridine carboxylic acid.- Ensure complete dissolution in a minimal amount of DMF before adding to the reaction vessel. - Gentle warming of the solution may aid dissolution.

    Conclusion

    The incorporation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid into peptides via Fmoc-SPPS is a feasible strategy to introduce novel structural and functional properties. By employing robust coupling reagents and carefully monitoring the reaction progress, researchers can successfully synthesize peptides containing this unique heterocyclic scaffold. The protocols and guidelines presented here provide a solid foundation for the exploration of this and other bicyclic building blocks in peptide chemistry, paving the way for the development of next-generation peptide therapeutics and advanced biomaterials.

    References

    • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchGate. Available at: [Link]

    • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles | Bentham Science. Available at: [Link]

    • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters. Available at: [Link]

    • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

    • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC. Available at: [Link]

    • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

    • Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

    • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

    • Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal - Taylor & Francis. Available at: [Link]

    • Solid-Phase Organic Synthesis: Bicyclic Peptides and Purine-Derived Small Molecules. Available at: [Link]

    • Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Available at: [Link]

    • Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation - PMC. Available at: [Link]

    • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid - NextSDS. Available at: [Link]

    • 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid - PubChem. Available at: [Link]

    • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - ETH Library. Available at: [Link]

    • Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem. Available at: [Link]

    • Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. Available at: [Link]

    • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

    Sources

    Method

    Synthesis of tetrahydropyrazolo[1,5-a]pyridine derivatives from 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    Abstract The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Its rigid, three-dimensional...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Its rigid, three-dimensional architecture provides an excellent framework for the spatial presentation of pharmacophoric elements, making it a valuable target for drug discovery programs. This guide provides a comprehensive and technically detailed workflow for the synthesis of diverse tetrahydropyrazolo[1,5-a]pyridine derivatives, commencing from the readily accessible starting material, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. We will explore a robust two-stage synthetic strategy involving initial amide bond formation to introduce molecular diversity, followed by the critical step of catalytic hydrogenation to generate the saturated heterocyclic core. This document is intended for researchers, medicinal chemists, and process development scientists seeking to build libraries of novel compounds based on this valuable scaffold.

    Introduction: The Significance of the Saturated Pyrazolo[1,5-a]pyridine Core

    The transition from flat, two-dimensional aromatic systems to more complex, sp³-rich three-dimensional structures is a cornerstone of contemporary drug design.[3] Saturated heterocyclic scaffolds, such as the tetrahydropyrazolo[1,5-a]pyridine core, offer improved metabolic stability, enhanced solubility, and novel intellectual property opportunities compared to their aromatic counterparts. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and infectious diseases.[4][5][6][7][8]

    This guide focuses on a logical and modular synthetic approach, enabling the generation of a diverse library of derivatives from a common intermediate. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and scalability.

    Overall Synthetic Workflow

    The synthetic strategy is bifurcated into two primary phases:

    • Phase 1: Amide Library Generation. The carboxylic acid functionality of the starting material is leveraged as a versatile chemical handle for coupling with a wide array of primary and secondary amines. This step is crucial for systematically exploring the structure-activity relationship (SAR) around the C6-position of the scaffold.

    • Phase 2: Reductive Dearomatization. The partially saturated pyridine ring of the pyrazolo[1,5-a]pyridine core is subjected to catalytic hydrogenation. This critical transformation establishes the final saturated heterocyclic system and introduces key stereocenters.

    G SM 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine -6-carboxylic acid Amide Amide Intermediate Library (Diverse R groups) SM->Amide Phase 1: Amide Coupling (R-NH2, Coupling Agents) Final Target 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine Derivatives Amide->Final Phase 2: Catalytic Hydrogenation (H2, Catalyst) G sub Amide Intermediate (Partially Saturated Core) prod Final Product (Fully Saturated Core) sub->prod H₂, Catalyst (e.g., Pd/C) Solvent (e.g., MeOH, EtOAc) Pressure, Temp

    Sources

    Application

    Advanced Catalytic Esterification Protocols for 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    Introduction & Mechanistic Rationale The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, widely utilized in the development of kinase inhibitors, photosensitizers, and metabotropic gluta...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, widely utilized in the development of kinase inhibitors, photosensitizers, and metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators[1]. The 6-carboxylic acid derivative (CAS 1554586-33-2) serves as a critical synthetic branch point for drug development[2].

    However, the catalytic esterification of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid presents unique mechanistic challenges. The molecule possesses a basic pyrazole nitrogen (N1) that can buffer standard Brønsted acid catalysts (e.g., H₂SO₄), forming a stable hydrochloride or sulfate salt. This zwitterionic character reduces the effective concentration of the acid catalyst and lowers substrate solubility in organic media. To overcome this, application scientists must move beyond standard Fischer esterification and employ in situ acid generation, nucleophilic organocatalysis, or Lewis acid activation.

    Decision Pathway for Esterification

    The selection of the esterification protocol depends entirely on the nature of the target alcohol and the scale of the reaction.

    EsterificationWorkflow Start 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-6-carboxylic acid Branch1 Simple Alcohols (MeOH, EtOH) Start->Branch1 Branch2 Complex / Sterically Hindered Alcohols Start->Branch2 Branch3 Green Chemistry / Atom Economy Start->Branch3 ProtA Protocol A: SOCl2 / Alcohol (In situ HCl) Branch1->ProtA ProtB Protocol B: EDC·HCl / DMAP (Steglich) Branch2->ProtB ProtC Protocol C: Boronic Acid Catalysis Branch3->ProtC

    Decision matrix for selecting the optimal catalytic esterification protocol.

    Experimental Protocols

    Protocol A: In Situ HCl-Catalyzed Fischer Esterification (Thionyl Chloride Method)

    Causality & Mechanism: Traditional Fischer esterification often stalls due to the basicity of the pyrazole ring. By utilizing [3], anhydrous HCl is generated in situ. This strictly anhydrous, highly acidic environment immediately protonates the pyrazole nitrogen, solubilizing the substrate and hyper-activating the carbonyl carbon for nucleophilic attack via the classic[4].

    Step-by-Step Methodology:

    • Suspend 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL) under an inert argon atmosphere.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add thionyl chloride (2.5 equiv, 25 mmol) dropwise over 15 minutes. (Caution: Highly exothermic; controls the release of HCl and SO₂ gases).

    • Remove the ice bath and gradually warm the mixture to 65 °C (reflux) for 4–6 hours.

    • Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.

    • Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (3 × 20 mL) to neutralize the pyrazole hydrochloride salt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target ester.

    Self-Validation / QC Check: The product ester will elute significantly faster (higher Rf​ ) on normal-phase TLC (Silica, 5% MeOH in DCM) compared to the highly polar, baseline-retained zwitterionic starting material.

    Protocol B: Steglich-Type Esterification via EDC·HCl / DMAP

    Causality & Mechanism: When synthesizing complex, sterically hindered, or acid-sensitive esters, Brønsted acids are unsuitable. The [5] utilizes a carbodiimide coupling agent (EDC·HCl) and 4-dimethylaminopyridine (DMAP). EDC activates the carboxylic acid to an O-acylisourea intermediate. DMAP, acting as a potent [6], attacks this intermediate to form a highly reactive N-acylpyridinium species, which rapidly undergoes alcoholysis. EDC is selected over DCC to ensure the urea byproduct is water-soluble, streamlining purification.

    Step-by-Step Methodology:

    • Dissolve the carboxylic acid (1.0 equiv, 10 mmol) and the target alcohol (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM, 30 mL) at 0 °C.

    • Add EDC·HCl (1.5 equiv, 15 mmol) in one portion, followed by the catalytic addition of DMAP (0.1 equiv, 1 mmol).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (20–25 °C) and stir for 12 hours.

    • Quench the reaction with LC-MS grade water (20 mL).

    • Extract the aqueous phase with DCM (2 × 15 mL). Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).

    • Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

    Self-Validation / QC Check: Complete consumption of the O-acylisourea intermediate can be confirmed via LC-MS; the target ester will show a distinct [M+H]+ peak devoid of the EDC mass signature (+191 m/z).

    Protocol C: Boronic Acid-Catalyzed Direct Esterification

    Causality & Mechanism: For a greener, highly chemoselective approach that avoids toxic coupling agents,[7]. The boronic acid reversibly coordinates with the carboxylic acid to form a [8], lowering the activation energy for the incoming alcohol. This method is highly atom-economical and prevents the racemization of sensitive stereocenters.

    Step-by-Step Methodology:

    • Combine the carboxylic acid (1.0 equiv, 10 mmol) and the target alcohol (10 mL, acting as both reactant and solvent) in a round-bottom flask equipped with a Soxhlet extractor containing activated 4Å molecular sieves.

    • Add the catalyst, 3,4,5-trifluorophenylboronic acid (5 mol%).

    • Heat the mixture to reflux (e.g., 80–110 °C depending on the alcohol) for 18–24 hours. The molecular sieves continuously remove the water byproduct, shifting the equilibrium toward the ester.

    • Cool to room temperature and evaporate the solvent.

    • Purify the residue via silica gel chromatography to isolate the pure ester.

    Self-Validation / QC Check: Monitor the Soxhlet extraction efficiency; failure to remove water will result in an equilibrium plateau. An LC-MS trace showing >95% conversion validates the anhydrous conditions.

    Quantitative Data Summary

    ProtocolPrimary Catalyst / ReagentOptimal Substrate ScopeTypical YieldReaction TimeKey Advantage
    A: In Situ HCl SOCl₂ / MethanolSimple aliphatic alcohols (Methyl, Ethyl)85–95%4–6 hoursHighly scalable; overcomes pyrazole buffering via excess in situ acid.
    B: Steglich EDC·HCl / DMAPComplex, bulky, or acid-sensitive alcohols70–85%12–14 hoursMild conditions; water-soluble urea byproduct simplifies workup.
    C: Boronic Acid 3,4,5-Trifluorophenylboronic acidDirect esterification / Green chemistry scale-up75–90%18–24 hoursHigh atom economy; avoids toxic carbodiimides and harsh mineral acids.

    References

    • Hirose, W., et al. "Synthesis, structure–activity relationships and biological evaluation of 4,5,6,7-tetrahydropyrazolopyrazines as metabotropic glutamate receptor 5 negative allosteric modulators." Bioorganic & Medicinal Chemistry Letters, 2016. URL:[Link]

    • Asari, A., et al. "Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides." Molecules (MDPI), 2015. URL:[Link]

    • Kim, J., et al. "Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study." ACS Omega (PMC), 2022. URL:[Link]

    • Maki, T., et al. "Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids." Organic Letters, 2004. URL:[Link]

    • Blanchet, J., et al. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Catalysts (MDPI), 2023. URL:[Link]

    Sources

    Method

    Application Notes and Protocols for HATU-Mediated Amide Coupling with 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Robust Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Significance of Robust Amide Bond Formation

    The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of pharmaceuticals. The synthesis of amides via the coupling of a carboxylic acid and an amine is a fundamental transformation. However, the kinetic stability of carboxylic acids necessitates the use of coupling reagents to facilitate this reaction. Among the plethora of available reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior choice for its high efficiency, rapid reaction kinetics, and ability to minimize racemization, particularly in complex and sterically hindered systems.[1][2]

    This document provides a comprehensive guide to the application of HATU for the amide coupling of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, a heterocyclic scaffold of significant interest in drug discovery due to its prevalence in various bioactive compounds.[3] The protocols and insights provided herein are designed to empower researchers to achieve reliable and high-yielding amide synthesis with this important building block.

    Mechanism and Rationale: The "Why" Behind the Protocol

    A thorough understanding of the reaction mechanism is paramount for successful and reproducible amide coupling. The HATU-mediated process can be dissected into two primary stages:

    • Activation of the Carboxylic Acid: The reaction is initiated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), which deprotonates the carboxylic acid to form a carboxylate anion.[1][4] This anion then performs a nucleophilic attack on the electrophilic carbon of HATU, leading to the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate.[1][4][5]

    • Formation of the Active Ester and Subsequent Amidation: The displaced OAt anion rapidly attacks the isouronium salt. This step generates the crucial OAt-active ester and releases tetramethylurea (TMU) as a byproduct.[1][5] The subsequent introduction of an amine to this active ester results in the formation of the desired amide bond. The 7-azabenzotriazole moiety is believed to accelerate the coupling step through a neighboring group effect.[2][5]

    HATU_Mechanism OAt_ester OAt_ester OAt_ester_ref OAt_ester_ref

    Experimental Protocol: A Step-by-Step Guide

    This protocol outlines a general procedure for the HATU-mediated coupling of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid with a primary or secondary amine.

    Materials and Reagents:

    • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    • Amine (primary or secondary)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[6]

    • Ethyl acetate (EtOAc)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Procedure:

    • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq).

    • Solvent Addition: Dissolve the carboxylic acid in anhydrous DMF or DCM.

    • Base and HATU Addition: Add DIPEA or TEA (2.0-3.0 eq) to the solution, followed by HATU (1.1-1.2 eq).

    • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[6][7]

    • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

    • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Workup:

      • Dilute the reaction mixture with ethyl acetate.

      • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[8]

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

      • Filter and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide.

    experimental_workflow start Start setup 1. Reaction Setup: - Add Carboxylic Acid to Flask - Inert Atmosphere start->setup dissolve 2. Dissolve in Anhydrous Solvent (DMF or DCM) setup->dissolve add_reagents 3. Add Base (DIPEA/TEA) and HATU dissolve->add_reagents activate 4. Stir for 15-30 min (Active Ester Formation) add_reagents->activate add_amine 5. Add Amine activate->add_amine monitor 6. Monitor Reaction (TLC or LC-MS) add_amine->monitor workup 7. Aqueous Workup: - Dilute with EtOAc - Wash with HCl, NaHCO₃, Brine - Dry and Concentrate monitor->workup purify 8. Purify by Column Chromatography workup->purify end End (Pure Amide Product) purify->end

    Key Reaction Parameters and Expected Outcomes

    ParameterRecommended ConditionRationale & Expected Outcome
    Solvent Anhydrous DMF or DCMPolar aprotic solvents are ideal for HATU couplings.[5] The absence of water is crucial to prevent hydrolysis of the active ester.[6]
    Base DIPEA or TEA (2.0-3.0 eq)A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the coupling reaction.[6]
    HATU Stoichiometry 1.1 - 1.2 equivalentsA slight excess of HATU ensures complete activation of the carboxylic acid, leading to higher yields.
    Amine Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the amine can drive the reaction to completion, especially if the amine is volatile or less reactive.
    Reaction Temperature Room TemperatureMost HATU couplings proceed efficiently at room temperature. In some cases of hindered substrates, gentle heating may be beneficial.
    Typical Yield 70-95%HATU is known for its high coupling efficiency, and yields are generally very good.
    Purity HighWith proper workup and purification, high purity of the final amide can be achieved.

    Troubleshooting Common Issues

    IssuePotential Cause(s)Suggested Solution(s)
    Low or No Product Formation - Incomplete activation of the carboxylic acid.- Presence of water in the reaction.- Low reactivity of the amine.- Ensure all reagents and solvents are anhydrous.[6]- Increase the activation time before adding the amine.[7]- Consider using a slight excess of HATU and the amine.- For very unreactive amines, gentle heating (40-50 °C) may be necessary.
    Formation of Side Products - Reaction of HATU with nucleophilic solvents or impurities.- Guanidinylation of the amine as a side reaction.[9]- Use high-purity, anhydrous solvents.- Premixing the carboxylic acid, base, and HATU before adding the amine can minimize side reactions.[7]
    Difficulty in Removing Byproducts (TMU and HOAt) - Tetramethylurea (TMU) is a polar byproduct that can be difficult to remove with a simple workup.[8][10]- 1-Hydroxy-7-azabenzotriazole (HOAt) can also persist.- For TMU removal, multiple washes with brine are more effective than a single water wash.[8]- Washing the organic layer with a dilute acid solution can help remove basic impurities.[8]- A wash with saturated aqueous sodium bicarbonate will deprotonate the acidic HOAt, facilitating its removal into the aqueous phase.[8]

    Conclusion

    The HATU-mediated amide coupling is a powerful and reliable method for the synthesis of amides derived from 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. By understanding the underlying mechanism and adhering to the optimized protocols outlined in these application notes, researchers can consistently achieve high yields of their target compounds. Careful attention to the purity of reagents and solvents, along with appropriate workup and purification techniques, will ensure the successful synthesis of novel pyrazolopyridine-based amides for applications in drug discovery and development.

    References

    • Wikipedia. HATU. [Link]

    • Zhu, S., et al. (2019). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Taylor & Francis Online. [Link]

    • Koutentis, P. A., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(15), 3488. [Link]

    • ResearchGate. (n.d.). Scheme 18. Synthesis of pyrazolopyridine derivatives. [Link]

    • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

    • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

    • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). [Link]

    • Marjani, A. P., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds. Green Processing and Synthesis, 8(1), 533-541. [Link]

    • Van der Poel, S., et al. (2021). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(17), 11946-11957. [Link]

    • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

    • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? [Link]

    • NextSDS. (n.d.). 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. [Link]

    • PubChem. (n.d.). 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid. [Link]

    • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

    • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

    • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? [Link]

    • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

    • ResearchGate. (n.d.). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... [Link]

    • Reddit. (2022). amide coupling help. [Link]

    • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

    • NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid. [Link]

    • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid Synthesis

    Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 4,5,6,7-tetrahydro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives.

    The standard synthetic route to 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid involves four critical phases: (1) Electrophilic N-amination of an isonicotinate ester, (2) 1,3-dipolar cycloaddition to build the pyrazole core, (3) Catalytic hydrogenation of the pyridine ring, and (4) Ester hydrolysis. Each step presents unique mechanistic challenges, most notably the risk of N-N bond hydrogenolysis during reduction [1].

    Synthetic Workflow

    Synthesis A Methyl Isonicotinate B N-Aminopyridinium Salt A->B MSH, 0 °C N-Amination C Methyl Pyrazolo[1,5-a] pyridine-6-carboxylate B->C TMS-Acetylene, Base then TBAF D Methyl 4,5,6,7-Tetrahydro pyrazolo[1,5-a]pyridine-6-carboxylate C->D H2 (20 bar), Pd/C Hydrogenation E Target: 6-Carboxylic Acid D->E LiOH, THF/H2O Hydrolysis

    Figure 1: Four-step synthetic workflow for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid.

    Troubleshooting & FAQs

    Phase 1: N-Amination

    Q: I am experiencing highly variable yields (20-60%) during the N-amination of methyl isonicotinate. What is causing this inconsistency? A: The variability is almost certainly due to the thermal instability of your aminating agent. O-(Mesitylsulfonyl)hydroxylamine (MSH) is the gold standard for this transformation because the mesitylenesulfonate acts as an excellent leaving group, driving the formation of the N-N bond [2]. However, MSH degrades rapidly at room temperature. Solution: Generate MSH in situ or synthesize it fresh and store it at -20 °C in a halogenated solvent. Ensure the amination reaction is strictly maintained at 0 °C. If instability persists, switch to O-(2,4-dinitrophenyl)hydroxylamine (DPH), which is significantly more bench-stable, though it may require slightly longer reaction times.

    Phase 2: 1,3-Dipolar Cycloaddition

    Q: I need the pyrazole ring to be unsubstituted at positions 2 and 3. Handling acetylene gas in our facility is prohibited. What is the best alternative? A: Do not use acetylene gas. Instead, use trimethylsilylacetylene (TMS-acetylene) as a liquid surrogate. The base-promoted (e.g., K₂CO₃) 1,3-dipolar cycloaddition of the N-aminopyridinium ylide with TMS-acetylene will smoothly yield the 3-TMS-pyrazolo[1,5-a]pyridine intermediate. The TMS group can then be quantitatively removed using Tetra-n-butylammonium fluoride (TBAF) in THF prior to the hydrogenation step. This two-step surrogate approach is highly reproducible and avoids the safety hazards of pressurized acetylene [3].

    Phase 3: Catalytic Hydrogenation (Critical Step)

    Q: During the hydrogenation of the pyrazolo[1,5-a]pyridine core, I am observing a massive loss of yield and the appearance of a highly polar byproduct. How do I fix this? A: You are experiencing N-N bond hydrogenolysis (ring cleavage). Pyrazolo[1,5-a]pyridines are highly aromatic and notoriously difficult to reduce. If you use overly aggressive catalysts (like Raney Nickel) or excessive hydrogen pressure (>50 bar), the catalyst will cleave the sensitive N-N bond before fully reducing the pyridine ring, yielding an open-chain amine byproduct [1]. Solution: Switch your catalyst to 10% Pd/C and strictly control the pressure to 20 bar at 80 °C in ethanol. Palladium provides the optimal balance of surface activity to reduce the carbon-carbon double bonds of the pyridine ring while leaving the pyrazole N-N bond intact.

    Hydrogenation A Methyl Pyrazolo[1,5-a] pyridine-6-carboxylate B Methyl 4,5,6,7-Tetrahydro pyrazolo[1,5-a]pyridine-6-carboxylate (Desired Target) A->B 10% Pd/C, H2 (20 bar), EtOH Controlled Reduction C Ring-Opened Amine Byproduct (Undesired Cleavage) A->C Raney Ni OR H2 (>50 bar) N-N Bond Hydrogenolysis

    Figure 2: Chemodivergent hydrogenation pathways highlighting the risk of N-N bond cleavage.

    Quantitative Data: Hydrogenation Catalyst Screening

    Table 1: Optimization of reaction conditions for the reduction of methyl pyrazolo[1,5-a]pyridine-6-carboxylate (10 mmol scale).

    Catalyst (10 mol%)SolventH₂ Pressure (bar)Temp (°C)Yield of Tetrahydro Product (%)Yield of Cleaved Byproduct (%)
    10% Pd/C EtOH 20 80 79% <5%
    10% Pd/CEtOH508045%35%
    PtO₂ (Adams' Cat)AcOH105060%15%
    Raney NickelEtOH205010%85%

    Detailed Experimental Protocols

    Protocol 1: N-Amination & Cycloaddition (Self-Validating System)

    Causality: We utilize K₂CO₃ to deprotonate the N-aminopyridinium salt, generating the reactive N-ylide required for the [3+2] cycloaddition.

    • Amination: Dissolve methyl isonicotinate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C under N₂.

    • Add a freshly prepared solution of MSH (1.1 eq) in CH₂Cl₂ dropwise over 30 minutes. Stir for 2 hours at 0 °C.

    • Validation Check: Monitor by TLC (10% MeOH/DCM). The starting material (Rf ~0.6) should completely convert to a baseline spot (the pyridinium salt).

    • Cycloaddition: Concentrate the mixture in vacuo at ambient temperature. Redissolve the crude salt in anhydrous DMF (0.1 M).

    • Add K₂CO₃ (2.0 eq) and TMS-acetylene (1.5 eq). Stir at room temperature for 16 hours.

    • Desilylation: Add TBAF (1.0 M in THF, 1.2 eq) directly to the mixture and stir for 2 hours.

    • Workup: Quench with water, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield methyl pyrazolo[1,5-a]pyridine-6-carboxylate.

    Protocol 2: Catalytic Hydrogenation

    Causality: High-pressure reactors are required due to the aromatic stability of the pyrazolopyridine core. Ethanol is chosen as it solubilizes hydrogen gas efficiently without acting as an acidic proton donor that might accelerate N-N cleavage.

    • Dissolve methyl pyrazolo[1,5-a]pyridine-6-carboxylate (1.0 eq) in absolute EtOH (0.1 M) in a stainless-steel autoclave.

    • Add 10% Pd/C (20% w/w relative to substrate).

    • Purge the vessel with N₂ (3x), then with H₂ (3x).

    • Pressurize the vessel to exactly 20 bar with H₂ and heat to 80 °C. Stir vigorously for 16 hours.

    • Validation Check (Critical): Monitor via LC-MS. The starting material has an [M+H]+ of 177. The desired tetrahydro product will show an [M+H]+ of 181. Stop the reaction immediately once the m/z 177 peak disappears to prevent over-reduction to the ring-opened byproduct (m/z 183).

    • Cool to room temperature, vent the H₂ safely, and filter the mixture through a pad of Celite. Concentrate to yield methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylate [1].

    Protocol 3: Ester Hydrolysis
    • Dissolve the tetrahydro ester in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

    • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Concentrate to remove organic solvents. Acidify the aqueous layer with 1N HCl to pH 3-4.

    • Extract with EtOAc (3x), dry, and concentrate to yield the final 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid as a white solid.

    References

    • Bettinetti, L., et al. (2005). Pharmacophore-Guided Drug Discovery Investigations Leading to Bioactive 5-Aminotetrahydropyrazolopyridines. Implications for the Binding Mode of Heterocyclic Dopamine D3 Receptor Agonists. Journal of Medicinal Chemistry, 48(20), 6516-6522. Available at:[Link]

    • Wu, H.-C., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(12), 15289-15303. Available at:[Link]

    • Tverdokhlebov, A. V., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journal of Organic Chemistry, 13, 834-839. Available at:[Link]

    Optimization

    Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    Introduction: Welcome to the technical support center for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. The pyrazolo[1,5-a]pyridine scaffold is a core component in many modern therapeutics and research compounds...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Welcome to the technical support center for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. The pyrazolo[1,5-a]pyridine scaffold is a core component in many modern therapeutics and research compounds.[1][2] A common challenge encountered by researchers is the inherently low aqueous solubility of this heterocyclic system, particularly when functionalized with a carboxylic acid. This guide provides a foundational understanding of the solubility challenges and offers practical, step-by-step troubleshooting protocols to help you achieve stable and effective solutions for your experiments.

    Part 1: Foundational Understanding (FAQs)

    This section addresses the fundamental chemical principles governing the solubility of your compound. Understanding why a problem occurs is the first step to solving it effectively.

    Q1: Why is 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid so poorly soluble in neutral (pH ~7) aqueous media?

    Answer: The poor solubility arises from a combination of two key features of the molecule's structure:

    • The Lipophilic Core: The fused bicyclic ring system, pyrazolo[1,5-a]pyridine, is largely non-polar and rigid. This lipophilic ("fat-loving") character means it prefers to interact with itself rather than with polar water molecules, leading to low solubility.

    • The Ionizable Carboxylic Acid: The carboxylic acid group (-COOH) is a weak acid. Its charge state, and therefore its solubility, is highly dependent on the pH of the surrounding medium. In neutral or acidic water, the group remains in its protonated, neutral (-COOH) form. This form is significantly less soluble than its deprotonated, negatively charged carboxylate (-COO⁻) form.[3]

    At a neutral pH of 7, the carboxylic acid is predominantly in its less soluble, protonated state, and the molecule as a whole struggles to overcome its crystal lattice energy to dissolve in water.[4]

    Q2: What is pKa, and why is it the most critical parameter for this compound's solubility?

    Answer: The pKa is a measure of the acidity of the carboxylic acid group. It represents the pH at which 50% of the compound is in its protonated (acid, -COOH) form and 50% is in its deprotonated (conjugate base/salt, -COO⁻) form.

    This is the most critical parameter because it dictates the pH required to achieve solubilization.

    • At pH < pKa: The compound is mostly in its neutral, poorly soluble acid form.

    • At pH > pKa: The compound is mostly in its ionized, highly soluble carboxylate salt form.

    A general rule of thumb for full solubilization of a carboxylic acid is to adjust the pH to be at least 1.5 to 2 units above its pKa.[3][5] While the exact pKa for this specific molecule requires experimental determination, typical carboxylic acids have pKa values in the range of 3-5. Therefore, to dissolve it effectively, you must prepare a basic (alkaline) solution.

    G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility Predominantly Insoluble Form R-COOH Equilibrium Low_Solubility->Equilibrium High_Solubility Predominantly Soluble Form R-COO⁻ + H⁺ Equilibrium->High_Solubility caption Fig 1. pH-dependent equilibrium of the carboxylic acid.

    Fig 1. pH-dependent equilibrium of the carboxylic acid.

    Part 2: Practical Troubleshooting Guides

    This section provides actionable protocols for common experimental scenarios.

    Q3: I need to prepare a 10 mM stock solution for my cell-based assay. What is the most reliable method?

    Answer: The most direct and reliable method is to prepare an alkaline stock solution by converting the carboxylic acid to its highly soluble sodium or potassium salt. This avoids using high concentrations of organic solvents which could be toxic to your cells.

    • Weigh Compound: Accurately weigh the required amount of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid.

    • Initial Suspension: Add approximately 80% of your final desired volume of purified water (or your chosen buffer). The compound will likely not dissolve and will form a slurry.

    • Titrate with Base: While stirring, add a stock solution of 1 M sodium hydroxide (NaOH) dropwise.

      • Causality Insight: Each drop of NaOH deprotonates a portion of the carboxylic acid molecules, converting them into the soluble sodium carboxylate salt.[6]

    • Observe Dissolution: Continue adding NaOH until the solution becomes clear. A brief pause between drops is recommended to allow for complete dissolution.

    • Final Volume & pH Check: Once fully dissolved, add water/buffer to reach your final target volume. Crucially, measure the final pH of your stock solution. It should be significantly basic (typically pH 9-11) to ensure long-term stability.

    • Sterilization: Sterile filter the solution through a 0.22 µm filter if it is for cell culture use.

    Q4: My compound dissolved perfectly in the alkaline stock, but it precipitated (crashed out) when I diluted it into my neutral (pH 7.4) cell culture media. What happened and how can I fix it?

    Answer: This is a classic solubility issue. When you added your small volume of concentrated, high-pH stock to the large volume of pH 7.4 media, the final pH of the solution dropped significantly. The media's buffer system pulled the pH back down towards 7.4, which is likely below the "solubility threshold" pH for your compound (pKa + 2). This caused the soluble carboxylate salt (-COO⁻) to become protonated again, reverting to the insoluble acid (-COOH) form, which then precipitates.

    Follow this workflow to diagnose and solve the issue.

    G Start Precipitation observed upon dilution into pH 7.4 buffer CheckpH Is the final concentration of the compound very high? Start->CheckpH HighConc Yes CheckpH->HighConc Yes LowConc No CheckpH->LowConc No SolubilityLimit You may be exceeding the thermodynamic solubility limit even with pH adjustment. HighConc->SolubilityLimit UseCosolvent Strategy: Use a Co-solvent LowConc->UseCosolvent ReduceConc Action: Lower the final working concentration. SolubilityLimit->ReduceConc CosolventDesc Prepare a high concentration stock in 100% DMSO. Dilute this stock into the buffer. Keep final DMSO <0.5% for assays. UseCosolvent->CosolventDesc caption Fig 2. Decision workflow for precipitation issues.

    Fig 2. Decision workflow for precipitation issues.

    If your final concentration is low and you are still seeing precipitation, the issue is almost certainly pH. The co-solvent strategy outlined in the workflow and the next question is your best path forward.

    Q5: My experimental conditions are strictly pH 7.4 and I cannot use a basic stock. What are my alternatives?

    Answer: If pH modification is not an option, you must change the properties of the solvent itself to make it more favorable for your compound. The two primary methods are using co-solvents or complexation agents.

    Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it easier for a lipophilic compound to dissolve.[7]

    • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice for initial experiments due to its high solubilizing power. See Table 2 for other options.

    • Prepare High-Concentration Stock: Dissolve your compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 50-100 mM).

    • Perform Serial Dilution: First, dilute this primary stock in the same co-solvent to create intermediate concentrations.

    • Final Dilution into Aqueous Buffer: Perform the final dilution step by adding a small aliquot of the co-solvent stock into your aqueous buffer (e.g., add 2 µL of a 10 mM DMSO stock to 1998 µL of buffer for a 10 µM final concentration with 0.1% DMSO).

      • Critical Insight: Always add the co-solvent stock to the aqueous buffer, not the other way around. This allows the drug molecules to be rapidly dispersed and surrounded by buffer, minimizing the chance of precipitation.

    Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[6]

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer.

    • Add Compound: Add your solid 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid to the cyclodextrin solution.

    • Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for complex formation.

    • Clarify: Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your cyclodextrin-solubilized stock.

    Part 3: Summary Data Tables

    pH Relative to pKaDominant SpeciesChargeRelative Water Solubility
    pH < (pKa - 1) Carboxylic Acid (R-COOH)NeutralVery Low
    pH = pKa 50% Acid / 50% SaltMixedModerate
    pH > (pKa + 1) Carboxylate Salt (R-COO⁻)Anionic (-)High
    pH > (pKa + 2) Carboxylate Salt (R-COO⁻)Anionic (-)Very High
    Table 1. A conceptual summary of the critical relationship between pH, molecular species, and the resulting aqueous solubility for a typical carboxylic acid.
    Co-SolventTypical Concentration Range in Final AssayKey Considerations
    DMSO 0.1% - 0.5%Excellent solubilizer; can be cytotoxic at >1%.
    Ethanol 0.5% - 2%Good solubilizer; can affect protein structure at higher concentrations.
    PEG 400 1% - 10%Low toxicity; often used in preclinical in vivo formulations.
    NMP < 1%Strong solubilizer; potential for toxicity must be evaluated.
    Table 2. Common co-solvents used in research and preclinical development to enhance the solubility of poorly soluble compounds.[7] Always validate the tolerance of your specific experimental system to the chosen co-solvent and concentration.

    References

    • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
    • UNT Digital Library. (2026, February 23).
    • ResearchGate. (2025, August 9). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors.
    • Chemistry LibreTexts. (2020, May 30). Structure and Properties of Carboxylic Acids and their Salts.
    • PMC.
    • Pharmapproach. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
    • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
    • ACS Publications.
    • World Pharma Today. (2025, October 17).
    • WuXi AppTec. (2024, March 15).
    • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines.
    • Pharmatutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs.

    Sources

    Troubleshooting

    Optimizing purification and recrystallization of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    Technical Support Center: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid Welcome to the technical support center for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. This guide is designed for researchers, m...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    Welcome to the technical support center for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical protocols for the successful purification and recrystallization of this valuable heterocyclic building block.

    The unique structure of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, containing both a basic nitrogenous bridgehead and an acidic carboxylic acid, imparts amphoteric, and likely zwitterionic, characteristics. This nature dictates its solubility profile and presents specific challenges and opportunities in its purification. This guide explains the causality behind our recommended protocols, ensuring a robust and reproducible methodology.

    Troubleshooting Purification

    This section addresses common issues encountered during the initial purification of the crude product after synthesis. The primary methods for purifying this type of molecule are acid-base extraction and column chromatography.

    Q1: My initial acid-base extraction resulted in a low yield. Where did my product go?

    Answer: Low yield during acid-base extraction of an amphoteric compound like this is almost always related to improper pH control. The molecule can exist as a cation (at low pH), a zwitterion/neutral species (at its isoelectric point, pI), or an anion (at high pH).

    • Incomplete Extraction into Aqueous Base: To extract the compound into an aqueous basic solution (e.g., NaHCO₃ or NaOH), the pH must be high enough to fully deprotonate the carboxylic acid, forming the water-soluble carboxylate anion. If the pH is too low, a significant portion of the compound may remain as the less soluble zwitterion and partition poorly into the aqueous layer.[1][2][3]

    • Incomplete Precipitation upon Acidification: To precipitate the product from the aqueous basic extract, the pH must be carefully adjusted to the isoelectric point (pI). At the pI, the molecule has a net neutral charge, and its aqueous solubility is at a minimum.[4]

      • If you add too little acid, the compound remains as the soluble anion.

      • If you add too much acid, you will protonate the basic nitrogen, forming the water-soluble cation, which will also remain in solution.[1][5]

    Recommended Action:

    • Determine the optimal pH for precipitation: Before your bulk extraction, take a small aliquot of the aqueous basic extract. Add acid dropwise while monitoring the pH and observing for the point of maximum precipitation. This is your target pI.

    • Controlled Acidification: Add your acid (e.g., 1M HCl) dropwise to the bulk aqueous extract with vigorous stirring. Monitor the pH closely and stop at the predetermined pI.

    • Allow sufficient time for precipitation: Once at the pI, allow the mixture to stir, possibly in an ice bath, for an extended period (30-60 minutes) to ensure complete precipitation before filtration.

    Q2: I am trying to purify by column chromatography, but my compound is streaking badly on the silica gel column and I'm getting poor separation.

    Answer: Streaking on silica gel is a classic sign of unfavorable interactions between a polar, ionizable compound and the acidic silica surface. Silica gel is acidic, and your basic nitrogen can interact strongly and unpredictably, leading to poor peak shape. The zwitterionic nature of the compound can also lead to very strong binding.

    Recommended Actions:

    • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase. Triethylamine (0.1-1%) is a common choice. It will saturate the acidic sites on the silica, preventing strong ionic interactions with your compound.[6]

    • Use a More Polar Mobile Phase: This compound is very polar. A standard ethyl acetate/heptane system may not be sufficient. Consider gradients with more polar solvents like methanol in dichloromethane (DCM) or methanol in ethyl acetate.[7][8]

    • Consider Reverse-Phase Chromatography: If streaking persists, your compound may be better suited for reverse-phase chromatography (C18 silica). In this case, you would use a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure consistent protonation of your molecule.[6]

    Troubleshooting Recrystallization

    Q3: My compound "oils out" of solution instead of forming crystals.

    Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that particular solvent system. It can also happen if the concentration of impurities is very high, depressing the melting point.

    Recommended Actions:

    • Add More "Good" Solvent: Re-heat the mixture until the oil fully redissolves. Then, add a small amount more of the "good" (high solubility) solvent to decrease the saturation point. Allow it to cool slowly again.[9]

    • Lower the Cooling Temperature Slowly: Rapid cooling encourages supersaturation. Let the solution cool to room temperature undisturbed before moving it to an ice bath or refrigerator.

    • Change Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent or solvent pair with a lower boiling point.[10] For zwitterionic compounds, polar protic solvents are often a good choice. Try recrystallizing from hot ethanol or a mixture of dimethylformamide (DMF)/water or dimethyl sulfoxide (DMSO)/water.[8][11]

    Q4: No crystals form even after the solution has cooled completely.

    Answer: This typically means the solution is not sufficiently saturated at the lower temperature, or nucleation has not been initiated.

    Recommended Actions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[9][12] Be careful not to evaporate too much, or the solution will become supersaturated too quickly upon cooling.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide a nucleation site.

      • Seeding: If you have a few crystals of pure product, add one or two to the cooled solution to act as a template for crystal growth.

    • Add an "Anti-Solvent": If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (one in which the compound is insoluble) until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to cool slowly. Common pairs include ethanol/water or DCM/heptane.[13]

    Frequently Asked Questions (FAQs)

    Q5: What is the expected nature of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid in solution and in the solid state?

    Answer: Given the presence of a carboxylic acid (pKa ~3-5) and a basic tertiary amine within the heterocyclic core (pKa of the conjugate acid likely ~5-7), the compound is expected to be zwitterionic at neutral pH. In the solid state, amino acids and similar amphoteric molecules crystallize as zwitterions, stabilized by strong intermolecular hydrogen bonds between the ammonium and carboxylate groups.[4][14] This strong intermolecular network is responsible for their typically high melting points and low solubility in non-polar organic solvents.

    Q6: What are the most likely impurities from the synthesis?

    Answer: The synthesis of the tetrahydropyrazolo[1,5-a]pyridine core often involves the condensation of a substituted hydrazine with a piperidone-derived β-ketoester.[15] Potential impurities include:

    • Unreacted Starting Materials: Such as the piperidone derivative or the hydrazine.

    • Regioisomers: Depending on the symmetry of the precursors, different regioisomers of the pyrazole ring can sometimes form.[15]

    • Hydrolysis Products: If the synthesis starts from the corresponding ester, incomplete hydrolysis will leave the ethyl or methyl ester as an impurity.

    • Over-Oxidized Product: A common side reaction in the synthesis of saturated nitrogen heterocycles is over-oxidation to the more stable aromatic analog, in this case, pyrazolo[1,5-a]pyridine-6-carboxylic acid.[7] This can be minimized by running the reaction under an inert atmosphere.

    Q7: Which solvents are best for recrystallizing this compound?

    Answer: Due to its polar and zwitterionic nature, you should focus on polar solvents. The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[10][12]

    Solvent ClassExamplesSuitability for this Compound
    Polar Protic Water, Ethanol, Methanol, IsopropanolExcellent. Often good for zwitterions. Water or ethanol are great starting points.
    Polar Aprotic DMF, DMSO, AcetonitrileGood. High boiling points can sometimes lead to oiling out, but they are very effective at dissolving polar compounds. Often used in a mixed-solvent system with an anti-solvent like water or isopropanol.[8][11]
    Ethers Diethyl ether, THF, DioxanePoor. Generally not polar enough to dissolve the compound. May be used as an anti-solvent.
    Hydrocarbons Heptane, Hexane, ToluenePoor. Compound is likely insoluble. Can be used as an anti-solvent.
    Chlorinated Dichloromethane (DCM), ChloroformModerate. May dissolve the compound upon heating, especially if a co-solvent like methanol is added. Often used in chromatography.

    Recommendation: Start by testing the solubility in small amounts of ethanol, water, and isopropanol. A mixed system like DMF/water or DMSO/water is a powerful alternative if single solvents fail.

    Experimental Protocols

    Protocol 1: Purification by Acid-Base Extraction

    This protocol is designed to separate the acidic product from neutral and basic impurities.

    • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM (10-20 mL per gram of crude material).

    • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure.

    • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. The desired product is now in the aqueous layer as its sodium salt.

    • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small volume of fresh ethyl acetate. Discard this organic wash.

    • Precipitation: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, slowly add 1M HCl dropwise. Monitor the pH with pH paper or a meter. Continue adding acid until the pH reaches the predetermined isoelectric point (typically pH 4-6).

    • Isolation: A precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

    • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a non-polar solvent like cold diethyl ether to help with drying.

    • Drying: Dry the purified solid under vacuum to a constant weight.

    Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

    This is a robust method for polar, zwitterionic compounds.

    • Dissolution: Place the crude, purified solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to just dissolve the solid completely. Add the solvent in small portions.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask.

    • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add deionized water dropwise until the solution just begins to turn persistently cloudy. This is the saturation point.

    • Clarification: Add one or two drops of hot ethanol to make the solution clear again.

    • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

    • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final recrystallization mixture).

    • Drying: Dry the pure crystals under vacuum.

    Visualizations

    Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Product (in Ethyl Acetate) add_base Add aq. NaHCO3 & Separate Layers crude->add_base org_layer Organic Layer (Neutral/Basic Impurities) add_base->org_layer Discard aq_layer Aqueous Layer (Product as Anion) add_base->aq_layer acidify Adjust pH to pI with 1M HCl aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filtrate Filtrate (Soluble Impurities) precipitate->filtrate Discard solid Purified Solid precipitate->solid Filter dissolve Dissolve in Min. Hot EtOH solid->dissolve add_water Add H2O to Cloud Point dissolve->add_water cool Slow Cool & Ice Bath add_water->cool crystals Collect Crystals (Vacuum Filtration) cool->crystals pure_product Pure Crystalline Product crystals->pure_product

    Caption: General workflow for purification and recrystallization.

    Caption: pH-dependent forms and solubility of the target molecule.

    References

    • BenchChem. (n.d.).
    • BenchChem. (n.d.). Troubleshooting common side reactions in tetrahydropyridine synthesis and how to avoid them. BenchChem.
    • González-Lozano, G., et al. (2025). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. PMC.
    • Al-Ostoot, F. H., et al. (2019).
    • ResearchGate. (n.d.). Synthesis of tetrahydropyrazolo[1,5-a]pyrimidines 258 and 259 and...
    • BenchChem. (n.d.).
    • Application Of Acid Base Extraction In Organic Chemistry. (n.d.).
    • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
    • Gavezzotti, A. (2012). Proteogenic Amino Acids: Chiral and Racemic Crystal Packings and Stabilities.
    • Gunnam, A., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
    • Wikipedia. (n.d.). Acid–base extraction.
    • de la Fuente, J. A., et al. (2013). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry.
    • Hampton Research. (2015).
    • Reddit. (2023).
    • Royal Society of Chemistry. (2021).
    • ECHEMI. (n.d.).
    • Tedder, M. E., et al. (2016). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC.
    • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
    • MedChemExpress. (n.d.). Tetrahydropyran-4-yl-carboxylic acid.
    • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
    • YouTube. (2022).
    • Lee, S., et al. (1998). Determination of Potential Parameters for Amino Acid Zwitterions.
    • Purification of (S)
    • YouTube. (2020). Acid-Base Extraction Tutorial.

    Sources

    Optimization

    Technical Support Center: Preventing Epimerization in 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic Acid Activation

    [viewport` attribute to control the initial view and ensure all diagram elements are visible on different screens. I will also make some revisions to the color palette.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    [viewport` attribute to control the initial view and ensure all diagram elements are visible on different screens. I will also make some revisions to the color palette.

    Introduction

    Activating1[1] for amide or ester bond formation presents a significant stereochemical challenge for drug development professionals. The chiral center at the C6 position is highly susceptible to epimerization during carboxyl activation. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to maintain stereochemical integrity during your syntheses.

    Part 1: Mechanistic Insights (FAQs)

    Q: Why is the C6 stereocenter of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid so prone to epimerization? A: The epimerization of alpha-chiral carboxylic acids typically proceeds via two primary pathways: oxazolone formation and direct enolization[2]. When the carboxyl group is activated into an active ester, the acidity of the adjacent alpha-proton (at C6) increases significantly[3]. In the presence of a base, this proton can be abstracted, forming a planar, achiral enolate intermediate[2]. Upon re-protonation, the proton can attack from either face of the planar intermediate, leading to a loss of stereochemical integrity and the formation of a diastereomeric mixture[3].

    Q: How does the choice of coupling reagent influence this process? A: The coupling reagent dictates the nature of the activated intermediate. Highly reactive uronium/aminium reagents (like HATU or HBTU) rapidly activate the acid but can also accelerate the formation of the problematic oxazolone or enolate if the subsequent aminolysis step is slow[2]. To mitigate this, additives like 4 or HOAt are strongly recommended[4]. These additives rapidly intercept the initial activated complex to form an intermediate that is highly reactive toward amines but significantly less prone to epimerization[5]. Alternatively, reagents like T3P (n-propanephosphonic acid anhydride) or DEPBT have been shown to cause very little epimerization during coupling[6][7].

    Mechanism A Chiral Carboxylic Acid (C6 Stereocenter) B Activated Ester Intermediate A->B Coupling Reagent C Base-Catalyzed Proton Abstraction B->C Excess Base G Fast Aminolysis (Desired Amide) B->G Amine Nucleophile (Kinetic Control) D Enolate / Oxazolone (Planar Achiral) C->D -H+ E Re-protonation (Loss of Stereocenter) D->E +H+ F Epimerized Product (Diastereomeric Mixture) E->F Aminolysis

    Reaction pathways showing base-catalyzed epimerization vs. desired fast aminolysis.

    Part 2: Troubleshooting Guide & Optimization Strategies

    Q: We are currently using HATU and DIPEA, but observing >15% epimerization. What is the first parameter we should change? A: Change the base. Strong, unhindered bases directly promote the enolization pathway[2]. Replace DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or pyridine. Pyridine, in particular, has been shown to effectively suppress epimerization when used in conjunction with T3P, especially at lower temperatures[6]. If possible, consider a base-free coupling method using DIC and Oxyma Pure, as the absence of a tertiary amine base drastically reduces the rate of proton abstraction[4][5].

    Q: Does solvent polarity impact the epimerization rate of the C6 position? A: Yes, significantly. Polar solvents like DMF or DMSO stabilize the charged enolate intermediate, thereby increasing the rate of epimerization[8]. Whenever solubility allows, switch to less polar solvents such as dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol, which have been proven to suppress epimerization[2][8].

    Q: What role does pre-activation time play? A: Extended pre-activation times allow the activated ester to persist in solution, increasing the probability of oxazolone formation or base-mediated enolization[2]. For epimerization-prone substrates like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid, it is critical to minimize pre-activation. Consider in situ activation where the coupling reagent is added last to a pre-chilled mixture of the acid, amine, and additive[2].

    Part 3: Quantitative Data Summary

    The following table synthesizes the expected impact of various coupling parameters on the epimerization rates of sensitive alpha-chiral carboxylic acids based on established literature models[2][5][6][8].

    Coupling ReagentAdditiveBaseSolventTemperatureExpected Epimerization (%)
    HATUNoneDIPEADMFRT> 15.0%
    EDC·HClHOBtDIPEADMF0 °C to RT5.0 - 10.0%
    DICOxyma PureNoneDCM0 °C to RT< 2.0%
    T3PNonePyridineEtOAc/DCM0 °C to RT< 1.0%
    DEPBTNoneDIPEATHF0 °C< 1.5%
    Part 4: Validated Experimental Protocols

    To ensure maximum stereochemical fidelity for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, we recommend the following two self-validating protocols.

    Protocol A: Base-Free DIC / Oxyma Pure Coupling Oxyma Pure outperforms traditional benzotriazole-based reagents (like HOBt) in suppressing epimerization and delivers higher stereochemical purity[4][5].

    • Preparation: In an oven-dried flask under inert atmosphere (argon/nitrogen), dissolve 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DCM[2][4]. (Note: If solubility is poor, a minimal amount of DMF can be added, but keep it below 10% v/v).

    • Cooling: Submerge the reaction flask in an ice bath and cool to 0 °C[2].

    • Amine Addition: Add the desired amine nucleophile (1.05 eq) directly to the mixture.

    • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise over 5 minutes. By adding DIC last, you prevent the buildup of the activated intermediate without the nucleophile present[2].

    • Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature over 4-12 hours. Monitor completion via LC-MS[5].

    • Workup: Filter off any precipitated diisopropylurea (DIU). Wash the organic layer with 5% aqueous NaHCO3, 1M HCl (if the product is not acid-sensitive), and brine. Dry over MgSO4 and concentrate[5].

    Protocol B: T3P / Pyridine Coupling This method is highly scalable and leverages the mild nature of T3P combined with pyridine to virtually eliminate epimerization[6].

    • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.05 eq) in anhydrous DCM or EtOAc.

    • Base Addition: Add Pyridine (3.0 eq) to the solution and cool the mixture to 0 °C[6].

    • Activation: Slowly add T3P (50 wt% solution in EtOAc or DMF, 1.2 eq) dropwise to maintain the internal temperature near 0 °C[6].

    • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature until the reaction is complete.

    • Workup: Quench the reaction with water. Wash the organic phase with saturated aqueous NaHCO3 and brine. The water-soluble byproducts of T3P make this purification highly efficient[6].

    Workflow Step1 1. Dissolve Acid, Amine & Additive (e.g., Oxyma Pure in DCM) Step2 2. Cool System to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of Coupling Reagent (DIC or T3P) Step2->Step3 Step4 4. Stir at 0 °C (1-2 hrs) then warm to RT Step3->Step4 Step5 5. Aqueous Workup (Remove water-soluble byproducts) Step4->Step5 Step6 6. Chiral HPLC Analysis (Verify Stereochemical Purity) Step5->Step6

    Step-by-step workflow for epimerization-free amide bond formation using in situ activation.

    References
    • Benchchem. "The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimerization". Benchchem. 5

    • MDPI. "Epimerisation in Peptide Synthesis". MDPI. 3

    • Benchchem. "Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides". Benchchem. 2

    • Organic Chemistry Portal. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". Organic Chemistry Portal. 6

    • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Bachem.4

    • Smolecule. "4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid". Smolecule. 1

    • U-Tokyo. "Epimerization of Peptide". U-Tokyo. 8

    • Aapptec. "Coupling Reagents". Aapptec. 7

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Steric Hindrance in 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid Reactions

    Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when derivatizing 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carbox...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when derivatizing 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. Due to the unique conformational rigidity of this saturated bicyclic system, the C6-carboxylate is heavily shielded, rendering standard coupling protocols ineffective.

    Below, you will find our diagnostic workflow, an in-depth troubleshooting FAQ, quantitative reagent comparisons, and self-validating experimental protocols to ensure high-yield transformations.

    Diagnostic Workflow for Hindered Couplings

    Before proceeding with your synthesis, consult this decision matrix to select the optimal activation strategy based on your nucleophile's steric demand and electronic properties.

    G Start 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine -6-carboxylic acid Coupling CheckAmine What is the nucleophile? Start->CheckAmine PrimaryAmine Primary Amine / Unhindered CheckAmine->PrimaryAmine Primary SecondaryAmine Secondary Amine / Aniline CheckAmine->SecondaryAmine Secondary/Aryl HATU HATU + DIPEA in DMF (RT, 2-4h) PrimaryAmine->HATU COMU COMU + TMP in DMF/NMP (0°C to RT) SecondaryAmine->COMU YieldCheck1 Yield > 70%? HATU->YieldCheck1 YieldCheck2 Yield > 70%? COMU->YieldCheck2 Success Protocol Successful Proceed to Isolation YieldCheck1->Success Yes AcidChloride Convert to Acid Chloride (Ghosez's Reagent) YieldCheck1->AcidChloride No / Epimerization YieldCheck2->Success Yes YieldCheck2->AcidChloride No AcidChloride->Success Couple with Base

    Diagnostic workflow for selecting coupling strategies based on steric demand.

    Troubleshooting & FAQ

    Q1: Why do standard coupling reagents like EDC/HOBt yield <20% product with 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid? A1: The tetrahydropyridine ring of this specific pyrazolo[1,5-a]pyridine system adopts a rigid half-chair conformation. The carboxylic acid at the C6 position is sterically flanked by the axial and equatorial protons of the adjacent C5 and C7 methylene groups. Standard carbodiimides like EDC form an O-acylisourea intermediate that is exceptionally bulky; subsequent nucleophilic attack by HOBt to form the active ester is kinetically hindered. As noted in standard medicinal chemistry literature, EDC/HOBt is notoriously sluggish with sterically demanding or electron-deficient substrates [4].

    Q2: What is the optimal coupling reagent for this specific bicyclic acid? A2: We strongly recommend HATU or COMU . HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. The pyridine nitrogen in the OAt leaving group provides neighboring group participation (anchimeric assistance), which accelerates the nucleophilic attack by the amine, effectively bypassing the steric shield of the C5/C7 protons [1, 3]. For extremely hindered secondary amines, COMU is preferred. COMU is based on the Oxyma Pure leaving group, which is less bulky than OAt and highly efficient for difficult couplings [2].

    Q3: I am observing epimerization at the C6 chiral center during the reaction. How can I prevent this? A3: Epimerization at C6 occurs via direct base-catalyzed enolization of the activated ester, a side reaction exacerbated by strong, unhindered bases like Triethylamine (TEA) and prolonged reaction times. Corrective Actions:

    • Change the base: Switch from TEA or DIPEA to 2,4,6-trimethylpyridine (TMP) . TMP is sterically hindered and less basic, virtually eliminating alpha-proton abstraction.

    • Temperature control: Pre-activate the acid with the coupling reagent at 0°C for no more than 5 minutes before adding the amine.

    • Reagent choice: COMU has been proven to result in significantly lower racemization/epimerization levels compared to traditional uronium-based reagents like HBTU [2].

    Q4: Even with HATU, my reaction with a deactivated aniline stalls. What is the ultimate fallback? A4: When active esters fail due to extreme steric clash, you must bypass them entirely by generating the acid chloride . Because the pyrazole moiety can be sensitive to harsh acidic conditions (like the HCl generated by standard oxalyl chloride methods), we recommend using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This converts the acid to an acid chloride under strictly neutral conditions. The resulting acid chloride is significantly smaller and more electrophilic than an OAt ester, allowing deactivated anilines to attack successfully.

    Quantitative Reagent Comparison

    Table 1: Comparison of Coupling Strategies for Sterically Hindered Bicyclic Acids

    Coupling Reagent / MethodActive Intermediate SizeRelative ReactivityEpimerization RiskRecommended BaseTypical Yield (Hindered Amine)
    EDC / HOBt OBt Ester (Large)LowLowDIPEA< 20%
    HATU OAt Ester (Large)High (Anchimeric)ModerateDIPEA / TMP60 - 85%
    COMU Oxyma Ester (Medium)Very HighLowTMP75 - 95%
    Ghosez's Reagent Acid Chloride (Small)Extremely HighHighPyridine80 - 98%

    Self-Validating Experimental Protocols

    Protocol A: COMU-Mediated Amide Coupling (High-Efficiency, Low-Epimerization)

    Causality Note: COMU is selected over HATU in this protocol to minimize epimerization at the C6 position while maintaining ultra-high reactivity for hindered amines.

    • Preparation: In an oven-dried 25 mL round-bottom flask under N₂ atmosphere, dissolve 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

    • Cooling: Cool the solution to 0°C using an ice-water bath.

      • Self-Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness or precipitation indicates moisture contamination, which will rapidly hydrolyze the COMU reagent.

    • Activation: Add COMU (1.1 eq, 1.1 mmol) followed immediately by 2,4,6-trimethylpyridine (TMP) (2.5 eq, 2.5 mmol). Stir at 0°C for exactly 5 minutes.

      • Causality Note: TMP is utilized instead of DIPEA to prevent base-catalyzed enolization of the C6 alpha-proton.

    • Coupling: Add the amine nucleophile (1.2 eq, 1.2 mmol) dropwise.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Monitor by LC-MS. Complete conversion is typically observed within 2-4 hours.

    • Workup: Dilute with EtOAc (20 mL) and wash sequentially with 5% aqueous citric acid (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Mild Acid Chloride Generation (For Refractory Nucleophiles)

    Causality Note: This protocol is strictly reserved for when active esters fail. Ghosez's reagent is used to avoid the strongly acidic byproducts of oxalyl chloride that could degrade the pyrazole ring.

    • Preparation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under an Ar atmosphere at 0°C.

    • Chlorination: Add Ghosez's reagent (1.2 eq, 1.2 mmol) dropwise. Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

      • Self-Validation Checkpoint: In-situ IR monitoring of the reaction mixture should show the complete disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp acid chloride C=O stretch at ~1790 cm⁻¹.

    • Concentration: Briefly concentrate the mixture under a gentle stream of N₂ to remove volatile byproducts, then redissolve the crude acid chloride in anhydrous DCM (3.0 mL).

    • Coupling: In a separate flask, dissolve the refractory amine (1.1 eq) and Pyridine (3.0 eq) in DCM (2.0 mL) at 0°C. Slowly add the acid chloride solution to this amine solution dropwise.

    • Completion: Stir for 2 hours at room temperature, quench with saturated aqueous NH₄Cl, and extract with DCM.

    References

    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - National Institutes of Health (PMC).[Link]

    Optimization

    Technical Support Center: Chiral Resolution of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic Acid

    Welcome to the dedicated technical support guide for the chiral resolution of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professiona...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support guide for the chiral resolution of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the separation of its enantiomers. The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, making the isolation of single enantiomers a critical step in drug discovery and development.[1][2]

    This guide moves beyond simple protocols to explain the underlying principles of chiral resolution, empowering you to make informed decisions and optimize your separation strategy. We will cover both classical diastereomeric salt crystallization and analytical to preparative-scale chiral HPLC.

    Frequently Asked Questions (FAQs)

    Here we address common initial questions regarding the chiral resolution of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid.

    Q1: What are the primary methods for resolving the enantiomers of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid?

    A1: The two most prevalent and effective methods are:

    • Diastereomeric Salt Crystallization: This classical and often cost-effective technique is ideal for scaling up.[3][4] It involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent) to form two diastereomeric salts.[5][6] These salts have different physical properties, most importantly solubility, which allows one to be selectively crystallized.[3][7]

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[8][9] It is particularly useful for small-scale separations and for analytical determination of enantiomeric excess (e.e.).

    Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

    A2: The selection of a resolving agent is often empirical and requires screening. For a carboxylic acid like the target compound, you will need a chiral base. Commonly successful resolving agents for acids include:

    • (S)-(-)-α-methylbenzylamine and its (R)-(+) enantiomer[10]

    • Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine, cinchonine)

    • (1R,2S)-2-amino-1,2-diphenylethanol[11]

    • Brucine and strychnine (use with caution due to high toxicity)

    The ideal resolving agent will form a diastereomeric salt that is significantly less soluble than the other, leading to a high diastereomeric excess (d.e.) in the crystalline solid.[12]

    Q3: What are the critical factors to consider when developing a chiral HPLC method?

    A3: Key parameters to optimize for a successful chiral HPLC separation include:

    • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[9][13]

    • Mobile Phase: The choice of organic modifier (e.g., ethanol, isopropanol) and the presence of additives (e.g., trifluoroacetic acid for an acidic analyte) can dramatically affect resolution.[13]

    • Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation and improve peak shape.[13]

    Troubleshooting Guide: Diastereomeric Salt Crystallization

    This section addresses specific issues you may encounter during crystallization experiments.

    Issue 1: No Crystals Are Forming

    This is a common problem, often related to supersaturation.[14]

    Possible Causes & Solutions:

    • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.[14]

      • Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[14][15]

    • Low Concentration: The solution may not be sufficiently concentrated to reach supersaturation.

      • Solution: As above, concentrate the solution.

    • Inappropriate Temperature: The temperature may be too high, increasing solubility.

      • Solution: Slowly cool the solution. A controlled, gradual temperature reduction often yields better quality crystals than rapid cooling.[12]

    • Inhibition by Impurities: Impurities in the racemic acid or resolving agent can prevent crystal nucleation.[14]

      • Solution: Ensure the starting materials are of high purity.

    Issue 2: An Oil or Gum is Forming Instead of Crystals

    "Oiling out" occurs when the diastereomeric salt separates as a liquid phase instead of a solid.[12]

    Possible Causes & Solutions:

    • High Supersaturation: The solution is too concentrated, or the anti-solvent was added too quickly.[12]

      • Solution: Add a small amount of the original "good" solvent to redissolve the oil, then allow for slower cooling or more gradual anti-solvent addition with vigorous stirring.[14]

    • Inappropriate Solvent Choice: The solvent may be too "good," preventing the formation of an ordered crystal lattice.[12]

      • Solution: A thorough solvent screen is crucial. Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones).[15]

    Issue 3: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Low

    This indicates that both diastereomeric salts are co-precipitating.

    Possible Causes & Solutions:

    • Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent.[15]

      • Solution: This is the most critical factor. Perform a systematic solvent screen to find a solvent or solvent mixture that maximizes the solubility difference.[16] Sometimes, a change in solvent can even switch which enantiomer's salt is less soluble, a phenomenon known as "chirality switching".[11][15]

    • Rapid Cooling: Fast crystallization can trap the more soluble diastereomer.[12]

      • Solution: Employ a slower, more controlled cooling profile to allow the system to remain closer to equilibrium.[12]

    • Recrystallization: A single crystallization is often not enough.

      • Solution: Perform one or more recrystallizations on the enriched solid material to further improve the diastereomeric excess.[12]

    Workflow for Troubleshooting Diastereomeric Salt Crystallization

    Caption: Troubleshooting workflow for low d.e. in crystallization.

    Troubleshooting Guide: Chiral HPLC

    This section focuses on resolving common issues in analytical and preparative chiral HPLC.

    Issue 1: Poor Resolution Between Enantiomers

    The peaks are either overlapping or not baseline-separated.

    Possible Causes & Solutions:

    • Suboptimal Mobile Phase: The mobile phase composition is critical for chiral recognition.[13]

      • Solution: Systematically vary the ratio of the organic modifier (e.g., from 90:10 heptane:ethanol to 80:20). Try different organic modifiers (e.g., isopropanol instead of ethanol).[13]

    • Inappropriate Additive: For acidic analytes like this one, an acidic additive is often required.

      • Solution: Add a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) or acetic acid to the mobile phase to suppress the ionization of the carboxylic acid, which often leads to better peak shape and resolution.

    • Incorrect Column Choice: The selected CSP may not be suitable for this class of compound.

      • Solution: Screen different types of chiral columns. Polysaccharide-based columns are a good first choice, but if they fail, consider macrocyclic glycopeptide (e.g., Chirobiotic™) or cyclodextrin-based (e.g., Cyclobond™) columns.[17]

    Issue 2: Poor Peak Shape (Tailing or Fronting)

    Asymmetric peaks can compromise resolution and quantification.[18][19]

    Possible Causes & Solutions:

    • Secondary Interactions: Unwanted interactions between the acidic analyte and the silica support of the CSP can cause tailing.[13]

      • Solution: As mentioned above, adding an acidic modifier like TFA to the mobile phase can mitigate these interactions.[13]

    • Column Contamination/Degradation: The column may be contaminated with strongly adsorbed compounds from previous injections.[18][20]

      • Solution: Flush the column with a strong solvent as recommended by the manufacturer. If performance is not restored, the column may need to be replaced.[20]

    • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[13][21]

      • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[13]

    Experimental Protocols

    Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening

    • Preparation: In separate vials, dissolve 1 equivalent of the racemic 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid in a small amount of various heated solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

    • Reaction: In separate flasks, dissolve 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine) in the minimum amount of the same hot solvent.[22]

    • Mixing: Slowly add the hot solution of the resolving agent to the solution of the racemic acid with stirring.

    • Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization.

    • Isolation & Analysis: Isolate any resulting crystals by filtration. Liberate the free acid from a small sample of the crystals and the mother liquor by an acid/base wash.

    • Evaluation: Analyze the enantiomeric excess (e.e.) of both the crystalline material and the mother liquor using a chiral HPLC method to determine the efficiency of the resolution.[12]

    Protocol 2: Starting Point for Chiral HPLC Method Development

    • Column: Chiralpak® AD-H (or similar amylose-based CSP)

    • Mobile Phase: n-Heptane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

    Data Presentation: Example of a Solvent Screening Table

    Resolving AgentSolventYield (%)d.e. of Crystals (%)
    (S)-(-)-α-MBAMethanol4565
    (S)-(-)-α-MBAEthanol5278
    (S)-(-)-α-MBAAcetone3885
    (S)-(-)-α-MBAEthyl Acetate6092
    (R)-(+)-α-MBAEthanol5581

    This table allows for a clear comparison of the effectiveness of different solvent systems in the resolution process.[15]

    Logical Relationships Diagram

    Chiral_Resolution_Strategy cluster_0 Diastereomeric Salt Crystallization cluster_1 Chiral HPLC Racemic_Acid Racemic Carboxylic Acid Diastereomeric_Salts Diastereomeric Salts (R-S and S-S) Racemic_Acid->Diastereomeric_Salts Resolving_Agent Chiral Base (e.g., (S)-(-)-α-MBA) Resolving_Agent->Diastereomeric_Salts Crystallization Selective Crystallization Diastereomeric_Salts->Crystallization Less_Soluble Less Soluble Salt (e.g., S-S) Crystallization->Less_Soluble More_Soluble More Soluble Salt (in Mother Liquor) Crystallization->More_Soluble Liberation_S Liberate Enantiomer Less_Soluble->Liberation_S Pure_S Pure (S)-Enantiomer Liberation_S->Pure_S Racemic_Mixture_HPLC Racemic Mixture Chiral_Column Chiral HPLC Column Racemic_Mixture_HPLC->Chiral_Column Separated_Enantiomers Separated Enantiomers Chiral_Column->Separated_Enantiomers Start Start: Racemic Mixture Start->Racemic_Acid Start->Racemic_Mixture_HPLC

    Caption: Overview of primary chiral resolution strategies.

    References

    • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (2023, April 15). Advances in Engineering. [Link]

    • Efficient Fast Screening Methodology for Optical Resolution Agents: Solvent Effects Are Used To Affect the Efficiency of the Resolution Process - ACS Publications. (2004, March 20). ACS Publications. [Link]

    • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). ScienceDirect. [Link]

    • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Shodhganga. [Link]

    • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Chiral Technologies. [Link]

    • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021, February 24). Beilstein Journal of Organic Chemistry. [Link]

    • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC. (2025, March 20). National Center for Biotechnology Information. [Link]

    • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021, February 24). Beilstein Journal of Organic Chemistry. [Link]

    • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors - ACS Publications. (2020, August 20). ACS Publications. [Link]

    • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2026, March 13). Pharmaceutical Technology. [Link]

    • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. (n.d.). Waters. [Link]

    • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution - ChemRxiv. (n.d.). ChemRxiv. [Link]

    • Troubleshooting Basics, Part 4: Peak Shape Problems | LCGC International. (2020, November 11). LCGC International. [Link]

    • Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control - Books. (2007, December 14). Wiley Online Library. [Link]

    • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. (2023, April 17). Royal Society of Chemistry. [Link]

    • Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. [Link]

    • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17). Hokkaido University. [Link]

    • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2025, November 30). LCGC International. [Link]

    • Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (2016, January 15). PubMed. [Link]

    • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. [Link]

    • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

    • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-5-carboxylic acid - NextSDS. (n.d.). NextSDS. [Link]

    • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]

    • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. (2023, September 12). MDPI. [Link]

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • (PDF) Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (n.d.). ResearchGate. [Link]

    • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering - ResearchGate. (n.d.). ResearchGate. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    HPLC method validation for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid purity analysis

    An in-depth technical guide to developing and validating an HPLC method for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid , a highly polar, amphoteric pharmaceutical intermediate. The Analytical Challenge: Mechan...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical guide to developing and validating an HPLC method for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid , a highly polar, amphoteric pharmaceutical intermediate.

    The Analytical Challenge: Mechanistic Causality of Polar Ampholytes

    4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1554586-33-2) is a partially saturated, fused bicyclic compound[1]. From a chromatographic perspective, it presents a dual challenge:

    • High Polarity : The lack of extensive aromatic pi-conjugation (due to the saturated tetrahydropyridine ring) combined with a highly hydrophilic carboxylic acid group drastically reduces its hydrophobicity.

    • Amphoteric Nature : The molecule contains both a weakly basic pyrazole nitrogen and a strongly acidic carboxylate moiety.

    To retain such a polar analyte on a reversed-phase column, analysts are forced to use highly aqueous mobile phases (often <5% organic modifier). However, under these conditions, conventional C18 stationary phases suffer from ligand folding (or phase collapse)[2]. The hydrophobic alkyl chains self-associate to minimize contact with the polar aqueous environment, expelling water from the silica pores. This drastically reduces the accessible surface area, leading to a sudden loss of retention and irreproducible chromatography[2]. Furthermore, the basic pyrazole nitrogen interacts strongly with unshielded, acidic residual silanols on the silica surface, resulting in severe peak tailing[3].

    To solve this, we must move away from standard C18 chemistries and utilize stationary phases engineered for 100% aqueous compatibility.

    ColumnSelection A Analyte: 4H,5H,6H,7H-pyrazolo[1,5-a] pyridine-6-carboxylic acid B Highly Polar & Amphoteric Requires Highly Aqueous Mobile Phase A->B C Standard C18 Column B->C Traditional Approach D Polar-Embedded C18 B->D Modern Alternative E Mixed-Mode / PS C18 B->E Orthogonal Selectivity F Ligand Folding / Phase Collapse Poor Retention & Tailing C->F G Hydration Layer Prevents Collapse Sharp Peaks, High Efficiency D->G H Ionic & Hydrophobic Interactions Maximum Retention E->H

    Diagram 1: Mechanistic pathways of stationary phase selection for highly polar amphoteric analytes.

    Column Chemistry Comparison & Experimental Data

    To establish the optimal method, three distinct column chemistries were evaluated for the purity analysis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid.

    • Standard C18 : Traditional end-capped alkyl chain.

    • Polar-Embedded C18 : Incorporates a polar functional group (amide or carbamate) near the silica surface. This polar linkage maintains a local hydration layer, keeping the C18 chains extended in 100% water and shielding residual silanols[3].

    • Mixed-Mode PS C18 : Features a positively charged surface (PS) ligand combined with C18. It provides ionic attraction for the carboxylic acid, ionic repulsion for basic impurities, and general reversed-phase retention[4].

    Table 1: Quantitative Performance Comparison (Isocratic 98% Aqueous Buffer)

    Column ChemistryRetention Time (min)Asymmetry Factor (Tf)Theoretical Plates (N)Phase Collapse Risk
    Standard C18 1.81.954,200High (Fails <5% Organic)
    HILIC (Bare Silica) 4.51.458,500Low
    Polar-Embedded C18 6.81.0815,200None
    Mixed-Mode PS C18 8.21.0317,000None

    Optimized Experimental Protocol (Self-Validating System)

    The following step-by-step methodology utilizes a Polar-Embedded C18 column. The protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any sample is analyzed.

    Step 1: Mobile Phase Preparation

    Causality: Formic acid (0.1%) lowers the mobile phase pH to ~2.7. This is approximately two pH units below the pKa of the carboxylic acid, ensuring the analyte remains fully protonated (neutral) to maximize hydrophobic retention, while the polar-embedded phase shields the protonated pyrazole nitrogen from silanol interactions.

    • Mobile Phase A : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Mobile Phase B : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

    Step 2: Sample Preparation
    • Diluent : 98:2 Water:Acetonitrile. Crucial: Preparing the sample in a diluent weaker than or equal to the initial gradient conditions prevents the "solvent effect," which causes peak splitting for early-eluting polar compounds.

    • Standard Stock : Accurately weigh 10.0 mg of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

    Step 3: Chromatographic Conditions
    • Column : Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Luna Omega Polar C18), 150 mm × 4.6 mm, 3 µm.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 5 µL.

    • Detection : UV at 230 nm (optimized for the pyrazolo-pyridine chromophore).

    • Gradient Program :

      • 0.0 - 3.0 min: 2% B (Isocratic hold to focus the polar analyte)

      • 3.0 - 12.0 min: 2% to 60% B (Linear ramp to elute strongly retained synthetic impurities)

      • 12.0 - 15.0 min: 60% B (Wash)

      • 15.1 - 20.0 min: 2% B (Re-equilibration)

    Step 4: System Suitability Testing (SST)

    Inject the standard solution (1.0 mg/mL) five consecutive times. The system is validated for the run only if:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • Tailing factor (Tf) 1.5.

    • Theoretical plates (N) 10,000.

    ICH Q2(R2) Method Validation Framework

    To transition this method from development to a regulatory-compliant environment, it must be formally validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [5][6]. The objective is to prove the method is fit for its intended purpose (quantifying purity and controlling impurities)[5].

    ValidationWorkflow Start ICH Q2(R2) Validation Protocol Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (Reporting Limit to 120%) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Report Final Validation Report Demonstrates Fit for Intended Purpose Spec->Report Lin->Report Acc->Report Prec->Report

    Diagram 2: ICH Q2(R2) lifecycle workflow for analytical procedure validation.

    Validation Parameters & Acceptance Criteria:
    • Specificity : The method must unequivocally assess the analyte in the presence of expected impurities[7]. Action: Force-degrade the sample (acid, base, peroxide, heat, UV) and ensure the peak purity angle of the active ingredient is less than the purity threshold using a Photodiode Array (PDA) detector. Resolution ( Rs​ ) between the API and the closest eluting impurity must be 2.0.

    • Linearity and Reportable Range : The reportable range must span from the reporting threshold of impurities (e.g., 0.05% of nominal concentration) up to 120% of the assay specification[6]. Action: Prepare 6 concentration levels. The correlation coefficient ( R2 ) must be 0.999.

    • Accuracy : Demonstrated by spiking known amounts of the analyte into a blank matrix[7]. Action: Spike at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

    • Precision (Repeatability & Intermediate Precision) : Action: Perform 6 independent sample preparations at 100% test concentration on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and different HPLC system (Intermediate Precision)[8]. The overall %RSD must be 2.0%.

    References

    • Validation of Analytical Procedures Q2(R2) - ich.org -[Link]

    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - europa.eu -[Link]

    • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases - hplc.eu -[Link]

    • ICH guideline Q2(R2) on validation of analytical procedures - europa.eu -[Link]

    • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules - phenomenex.com -[Link]

    • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A - ich.org -[Link]

    • HPLC problems with very polar molecules - axionlabs.com -[Link]

    Sources

    Comparative

    A Comparative Guide to the Reactivity of Saturated vs. Aromatic Pyrazolo[1,5-a]pyridine-6-carboxylic Acids

    For Researchers, Scientists, and Drug Development Professionals Structural and Electronic Distinctions: The Foundation of Reactivity The fundamental differences in reactivity between the saturated and aromatic pyrazolo[1...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Structural and Electronic Distinctions: The Foundation of Reactivity

    The fundamental differences in reactivity between the saturated and aromatic pyrazolo[1,5-a]pyridine cores stem from their distinct structural and electronic properties. The aromatic version possesses a planar, rigid, and electron-delocalized π-system, a characteristic feature of fused N-heterocyclic systems.[1][2] In contrast, the 4H,5H,6H,7H-tetrahydro analog features a non-planar, flexible, sp³-hybridized framework.

    This structural divergence dictates the electron distribution and, consequently, the chemical behavior of each molecule. The aromatic system's delocalized electrons make it a target for electrophilic substitution, while the saturated system's reactivity is dominated by the chemistry of its aliphatic C-H bonds and the secondary amine within the tetrahydropyridine ring.[3]

    G cluster_0 Aromatic Analog cluster_1 Saturated Analog Aromatic Pyrazolo[1,5-a]pyridine-6-carboxylic acid - Planar, Rigid Structure - Delocalized π-Electron System - Susceptible to Electrophilic Aromatic Substitution Saturated 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid - Non-Planar, Flexible Structure - Localized σ-Bonds - Reactivity at N-H and aliphatic C-H bonds

    Caption: Core Structural Differences Between Analogs.

    Reactivity at the Carboxylic Acid Group

    The reactivity of the carboxylic acid moiety itself—in reactions such as esterification, amidation, or reduction to the corresponding alcohol—is expected to be broadly comparable between the two analogs. These transformations primarily involve the carboxyl group and are less influenced by the distal ring system. The relative reactivity in these cases is governed by the electrophilicity of the carbonyl carbon, which can be subtly affected by the overall electronic nature of the scaffold.[4]

    However, the choice of reagents and conditions can be critical. For instance, in amidation reactions of similar hetarenecarboxylic acids, activating agents like bis(pentafluorophenyl) carbonate (BPC) have proven effective where other methods may fail.[5]

    Representative Protocol: Fischer Esterification

    This protocol outlines a general procedure for the synthesis of the methyl ester of either carboxylic acid analog.

    Objective: To convert the carboxylic acid to its corresponding methyl ester.

    Materials:

    • Pyrazolo[1,5-a]pyridine-6-carboxylic acid analog (1.0 eq)

    • Methanol (Anhydrous, as solvent)

    • Sulfuric Acid (H₂SO₄, catalytic amount)

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous methanol.

    • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralization: Redissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Extraction: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

    • Purification: Purify the crude product by column chromatography on silica gel if necessary.

    Ring System Reactivity: A Tale of Two Scaffolds

    The most significant divergence in reactivity is observed at the core heterocyclic ring systems.

    Aromatic Analog: Pyrazolo[1,5-a]pyridine-6-carboxylic acid

    This system is susceptible to Electrophilic Aromatic Substitution (EAS) . The pyrazolo[1,5-a]pyrimidine scaffold, a related system, is known to undergo electrophilic substitution, such as nitration and halogenation.[1] However, the carboxylic acid group is a deactivating and meta-directing group for EAS.[6][7] This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic.[7][8] Therefore, electrophilic substitution on this scaffold will be less facile than on the unsubstituted parent heterocycle and will be directed to positions meta to the carboxylic acid group. Friedel-Crafts reactions are generally not successful on such deactivated rings.[6][7]

    Studies on the parent pyrazolo[1,5-a]pyrimidine system show that the position of substitution can be highly dependent on the reagents used. For example, nitration with mixed nitric and sulfuric acids can yield the 3-nitro compound, while nitric acid in acetic anhydride can result in substitution at the 6-position.[9]

    Saturated Analog: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    This saturated system does not undergo electrophilic aromatic substitution. Its reactivity centers on two key areas:

    • The Secondary Amine: The nitrogen atom in the tetrahydropyridine ring behaves as a typical secondary amine and is nucleophilic.[3] It can readily undergo reactions such as N-alkylation[10][11] and N-acylation. The cyclic nature of this amine can, in some cases, make it more nucleophilic than its acyclic counterparts due to reduced steric hindrance around the nitrogen lone pair.[3]

    • Aliphatic C-H Bonds: The sp³ C-H bonds, particularly those alpha to the nitrogen atom, are sites for potential functionalization through various C-H activation or radical-based strategies.[12][13] However, these positions are also susceptible to metabolic oxidation. A common side reaction in the synthesis and handling of tetrahydropyridines is their over-oxidation to the corresponding aromatic pyridine derivative, driven by the thermodynamic stability of the aromatic system.[14]

    Comparative Reactivity Summary

    Reaction TypePyrazolo[1,5-a]pyridine-6-carboxylic acid (Aromatic)4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (Saturated)
    Carboxylic Acid Reactions Esterification, Amidation, ReductionEsterification, Amidation, Reduction
    Ring Reactions Electrophilic Aromatic Substitution (meta-directing, deactivated)N-Alkylation, N-Acylation, C-H Functionalization
    Key Differences Ring is susceptible to electrophiles.Ring is susceptible to oxidation; N-atom is nucleophilic.

    Implications for Drug Development and Medicinal Chemistry

    The choice between a saturated and an aromatic core has profound implications for drug design and development.

    • Metabolic Stability: Saturated heterocycles are often more prone to metabolism at positions adjacent to the heteroatom.[15] Replacing an aromatic ring with a saturated analog can sometimes improve metabolic stability by removing a site for CYP450-mediated oxidation, but it can also introduce new metabolic soft spots at aliphatic C-H bonds.[16] The introduction of fluorine or other blocking groups on the saturated ring is a common strategy to mitigate this.[15]

    • Physicochemical Properties: The "flat" nature of aromatic rings can lead to issues with aqueous solubility and lipophilicity.[16] Introducing sp³-rich, three-dimensional saturated scaffolds can often lead to improved physicochemical properties, which is a key goal in modern drug discovery.[16][17]

    • Bioisosterism and Scaffold Hopping: The saturated ring can act as a bioisostere for the aromatic ring, maintaining key binding interactions while altering other properties like pKa, solubility, and metabolic stability.[18] This allows medicinal chemists to "hop" between scaffolds to optimize a drug candidate's profile.

    • Synthetic Handles for Diversification: The different reactivity profiles offer distinct opportunities for chemical modification. The aromatic analog allows for diversification through electrophilic substitution on the ring, while the saturated analog provides a nucleophilic nitrogen handle for straightforward alkylation and acylation, enabling the exploration of different chemical spaces.

    Caption: Decision workflow in medicinal chemistry.

    Conclusion

    The reactivity of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid and its aromatic analog are fundamentally different, a direct consequence of their electronic and structural properties. While the carboxylic acid group exhibits similar reactivity in both scaffolds, the core ring systems offer divergent synthetic opportunities. The aromatic system is a substrate for electrophilic substitution, whereas the saturated system's chemistry is dominated by its nucleophilic secondary amine and aliphatic C-H bonds. A thorough understanding of these differences allows drug development professionals to make informed decisions in lead optimization, ultimately leading to the design of safer and more effective medicines.

    References

    • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.). National Center for Biotechnology Information.
    • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry.
    • Carboxylic acid - Aromatic, Organic, Reactions. (2026, January 22). Britannica. Retrieved March 7, 2026, from [Link]

    • Aromatic Carboxylic Acids: Types, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved March 7, 2026, from [Link]

    • Reactions of saturated heterocycles. (2025, July 15). Kimia.
    • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. (2024, July 9). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

    • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022, November 1). MDPI. Retrieved March 7, 2026, from [Link]

    • Chemical Reactions of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved March 7, 2026, from [Link]

    • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

    • N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. (2025, August 5). ResearchGate. Retrieved March 7, 2026, from [Link]

    • C–H Activation Reactions of Tetrahydropyridines. (n.d.). Spiral. Retrieved March 7, 2026, from [Link]

    • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (2011, August 18). MDPI. Retrieved March 7, 2026, from [Link]

    • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC. (2024, May 18). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

    • Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023, September 28). Research & Reviews: Journal of Medicinal and Organic chemistry.
    • Functional Pyrazolo[1,5-a]pyrimidines. (2021, July 14). Encyclopedia.pub. Retrieved March 7, 2026, from [Link]

    • Synthesis of Saturated N-Heterocycles. (n.d.). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

    • Synthesis of Saturated N- Heterocycles. (2014, April 4). Research Collection. Retrieved March 7, 2026, from [Link]

    • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022, February 15). Organic Letters. Retrieved March 7, 2026, from [Link]

    • Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. (n.d.). Organic Letters. Retrieved March 7, 2026, from [Link]

    • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

    • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. (2024, February 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

    • Aromatic Acids & their derivatives. (n.d.). SlidePlayer. Retrieved March 7, 2026, from [Link]

    • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025, August 30). IJPPR. Retrieved March 7, 2026, from [Link]

    • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Journal of Drug Discovery and Development. Retrieved March 7, 2026, from [Link]

    • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007, April 18). Journal of Combinatorial Chemistry. Retrieved March 7, 2026, from [Link]

    • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. (n.d.). NextSDS. Retrieved March 7, 2026, from [Link]

    • 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

    • Pyrazolo[1,5-a]pyridine-6-carboxylic acid. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

    • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). ACS Omega. Retrieved March 7, 2026, from [Link]

    • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing. Retrieved March 7, 2026, from [Link]

    • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (n.d.). Bulletin of the Chemical Society of Ethiopia. Retrieved March 7, 2026, from [Link]

    • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

    Sources

    Validation

    Comparative Analysis of Mass Spectrometry Fragmentation Pathways for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    A guide for researchers in structural elucidation, offering a detailed examination of the fragmentation behavior of a novel pyrazolo[1,5-a]pyridine derivative under electrospray ionization conditions and comparison with...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A guide for researchers in structural elucidation, offering a detailed examination of the fragmentation behavior of a novel pyrazolo[1,5-a]pyridine derivative under electrospray ionization conditions and comparison with its aromatic analog.

    Introduction

    The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing promise as protein kinase inhibitors for targeted cancer therapy. These compounds are of co[1][2]nsiderable interest due to their biological activities, which include roles as Pim-1 inhibitors and selective PI3Kδ inhibitors. The structural characteri[3][4]zation of novel analogs is paramount for understanding structure-activity relationships (SAR) and ensuring drug safety and efficacy. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a cornerstone of this characterization process.

    This guide provides an i[5][6]n-depth analysis of the collision-induced dissociation (CID) fragmentation pathways of a specific, non-aromatic derivative, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid . By elucidating its fragmentation patterns, we aim to provide a foundational dataset for researchers working on related saturated heterocyclic systems. Furthermore, we will compare its fragmentation behavior to a hypothetical aromatic counterpart, pyrazolo[1,5-a]pyridine-6-carboxylic acid , to highlight how the degree of saturation fundamentally alters the fragmentation landscape. This comparison offers critical insights into how structural modifications influence mass spectral behavior, aiding in the confident identification of related compounds.

    Experimental Methodology

    To ensure the scientific integrity of the proposed fragmentation pathways, we outline a robust, self-validating experimental protocol.

    Instrumentation:

    • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS system, chosen for its high-resolution and accurate mass capabilities, which are essential for determining the elemental composition of fragment ions.

    • **Ionization Source:[7] Electrospray Ionization (ESI) in positive ion mode. ESI is selected as it is a soft ionization technique suitable for polar, thermally labile molecules, typically yielding protonated molecular ions [M+H]+ with minimal in-source fragmentation.

    • Data Acquisition: [5] MS/MS (or Tandem MS) spectra were acquired. The protonated molecule ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell (Q2) via collision-induced dissociation (CID) with nitrogen gas, and the resulting fragment ions are analyzed in the time-of-flight (TOF) mass analyzer.

    Sample Preparation & Analysis:

    • The analyte, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (MW: 178.07 g/mol ), is dissolved in a solution of 50:50 methanol:water with 0.1% formic acid to a final concentration of 1 µg/mL. Formic acid aids in the protonation of the analyte.

    • The solution is infused directly into the ESI source at a flow rate of 5 µL/min.

    • The ESI source parameters are optimized as follows: Capillary Voltage at 4000 V, Nebulizer Gas (N2) at 30 psi, and Drying Gas (N2) at 8 L/min with a temperature of 300°C.

    • For MS/MS analysis, the precursor ion [M+H]+ at m/z 179.0820 is isolated with an isolation width of ~1.3 Da.

    • Collision energy is ramped from 10 to 40 eV to observe the evolution of fragment ions, from low-energy (stable fragments) to high-energy (more extensive fragmentation) pathways.

    This high-resolution approach ensures that each proposed fragment's elemental composition can be confidently assigned, validating the mechanistic proposals.

    Results and Discussion: Fragmentation Pathways

    Part 1: Fragmentation of Saturated 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    The protonated molecule ([C9H11N2O2]+) at m/z 179.0820 serves as the precursor for all subsequent fragmentation. The primary fragmentation pathways are dominated by the facile loss of small, stable neutral molecules and cleavages initiated by the saturated tetrahydropyridine ring.

    Primary Fragmentation Pathways:

    • Loss of Carbon Dioxide (CO2): The most prominent initial fragmentation is the neutral loss of 43.9898 Da, corresponding to CO2, from the carboxylic acid group. This is a classic fragmentation for carboxylic acids, yielding a high-intensity ion at m/z 135.0922 ([C8H11N2]+). This process is energetic[8]ally favorable due to the formation of a stable even-electron cation.

    • Loss of Water (H2O): A competing pathway involves the elimination of a water molecule (18.0106 Da) to produce an ion at m/z 161.0714 ([C9H9N2O]+). This likely occurs through a rearrangement involving the carboxylic acid proton and a hydrogen from the saturated ring.

    Secondary Fragmentation of the m/z 135.0922 Ion:

    The ion formed by the loss of CO2 becomes the main precursor for subsequent fragmentation. Its structure, a protonated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, dictates the subsequent cleavages, which are characteristic of saturated N-heterocycles.

    • Ring Cleavage and [9]Loss of Ethylene (C2H4): The saturated tetrahydropyridine ring is susceptible to cleavage. A common pathway for such rings is the loss of ethylene (28.0313 Da) via a retro-Diels-Alder (RDA)-like rearrangement or related ring-opening mechanisms. This leads to the formation of an ion at m/z 107.0609 ([C6H7N2]+).

    • Loss of Acrylonitrile (C3H3N): A more complex rearrangement involving the cleavage of both the pyrazole and pyridine rings can lead to the expulsion of acrylonitrile (53.0265 Da), a known fragmentation pattern for some pyrazolo[1,5-a]pyrimidine derivatives under electron impact. This would result in a fr[10]agment at m/z 82.0657 ([C5H8]+).

    The proposed fragmentation cascade is visualized in the diagram below.

    Saturated Fragmentation Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M+H]+ m/z 179.0820 C₉H₁₁N₂O₂⁺ F1_CO2 [M+H - CO₂]+ m/z 135.0922 C₈H₁₁N₂⁺ M->F1_CO2 - CO₂ F1_H2O [M+H - H₂O]+ m/z 161.0714 C₉H₉N₂O⁺ M->F1_H2O - H₂O F2_C2H4 [F1 - C₂H₄]+ m/z 107.0609 C₆H₇N₂⁺ F1_CO2->F2_C2H4 - C₂H₄ F2_C3H3N [F1 - C₃H₃N]+ m/z 82.0657 C₅H₈⁺ F1_CO2->F2_C3H3N - C₃H₃N

    Caption: Proposed ESI-MS/MS fragmentation of the saturated target molecule.

    Part 2: Comparative Analysis with Aromatic Pyrazolo[1,5-a]pyridine-6-carboxylic acid

    To provide a valuable comparison, we will now consider the expected fragmentation of the fully aromatic analog, pyrazolo[1,5-a]pyridine-6-carboxylic acid . The key difference is the stable aromatic ring system, which drastically alters the fragmentation pathways. Ring cleavage is far less favorable for aromatic systems; instead, fragmentations that preserve the core aromatic structure are preferred.

    Expected Fragmentation[8] Pathways:

    The protonated molecule ([C9H7N2O2]+) would be observed at m/z 175.0507 .

    • Loss of Carbon Dioxide (CO2): Similar to its saturated counterpart, the initial and dominant loss would be CO2 (43.9898 Da), leading to the formation of a stable, protonated pyrazolo[1,5-a]pyridine ion at m/z 131.0609 ([C8H7N2]+).

    • Sequential Loss of CO and HCN: The resulting m/z 131.0609 ion is now a stable aromatic heterocycle. Further fragmentation requires higher collision energy and would likely proceed via the breakdown of the heterocyclic rings. A characteristic pathway for pyridine-containing heterocycles is the loss of hydrogen cyanide (HCN, 27.0109 Da). This would produce an ion at m/z 104.0500 ([C7H6N]+).

    The aromatic system resists the ring cleavages seen in the saturated analog (e.g., loss of ethylene). The stability of the fused aromatic rings channels the fragmentation energy into breaking the C-C bond of the carboxylic acid and then fragmenting the ring system itself.

    Aromatic Fragmentation Pathway cluster_primary_arom Primary Fragmentation cluster_secondary_arom Secondary Fragmentation M_arom [M+H]+ (Aromatic) m/z 175.0507 C₉H₇N₂O₂⁺ F1_CO2_arom [M+H - CO₂]+ m/z 131.0609 C₈H₇N₂⁺ M_arom->F1_CO2_arom - CO₂ F2_HCN_arom [F1 - HCN]+ m/z 104.0500 C₇H₆N⁺ F1_CO2_arom->F2_HCN_arom - HCN

    Caption: Predicted ESI-MS/MS fragmentation for the aromatic analog.

    Comparative Data Summary

    The table below provides a clear, objective comparison of the key fragmentation data between the saturated target compound and its hypothetical aromatic alternative.

    Feature4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (Saturated)Pyrazolo[1,5-a]pyridine-6-carboxylic acid (Aromatic)
    Precursor Ion [M+H]+ m/z 179.0820m/z 175.0507
    Primary Neutral Loss -CO₂ (43.99 Da)-CO₂ (43.99 Da)
    Resulting Primary Fragment Ion m/z 135.0922m/z 131.0609
    Key Secondary Fragmentation Pathway Ring Cleavage (-C₂H₄)Ring Fragmentation (-HCN)
    Key Secondary Fragment Ion m/z 107.0609m/z 104.0500
    Overall Stability of Core Structure Lower (facile ring opening)High (aromatic stabilization)

    Conclusion

    The mass spectrometric fragmentation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is dictated by two key structural features: the labile carboxylic acid group and the saturated tetrahydropyridine ring. The primary fragmentation is the loss of CO2, a pathway it shares with its aromatic counterpart. However, the subsequent fragmentation diverges significantly. The saturated ring of the target compound readily undergoes cleavage, leading to a characteristic loss of ethylene. In contrast, the aromatic analog resists such ring-opening reactions, instead favoring fragmentation of the stable heterocyclic core through the loss of HCN.

    These distinct pathways serve as diagnostic fingerprints for determining the degree of saturation in pyrazolo[1,5-a]pyridine systems. Researchers can use this guide to confidently differentiate between saturated and unsaturated analogs, a critical step in the characterization of novel chemical entities in drug discovery and development. The methodologies and comparative logic presented here provide a framework for the structural elucidation of other complex N-heterocyclic compounds.

    References

    • Semantic Scholar. (2016, January 26). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives.
    • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
    • PMC. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
    • ResearchGate. Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines.
    • science24.com. (2006, May 31). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives.
    • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
    • PMC. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Semantic Scholar. (2022, July 30). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
    • ResearchGate. Mass spectrometric study of some pyrazoline derivatives.
    • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
    • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.
    • YouTube. (2022, November 23). common fragmentation mechanisms in mass spectrometry.
    • Semantic Scholar. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
    • Mass spectral fragmentation modes of pyrimidine derivatives.
    • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
    • University of Southampton. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using.
    • PubMed. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

    Sources

    Comparative

    Spectroscopic validation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid intermediates

    Publish Comparison Guide: Spectroscopic Validation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic Acid Intermediates Executive Summary & Context The molecule 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (in...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Publish Comparison Guide: Spectroscopic Validation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic Acid Intermediates

    Executive Summary & Context

    The molecule 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (interchangeably referred to as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid) is a highly versatile bicyclic intermediate[1]. It serves as a foundational scaffold for synthesizing bioactive molecules, most notably in the development of heterocyclic dopamine D3 receptor agonists[2] and novel photosensitizers[3].

    Because this intermediate is often synthesized via the reduction of pyrazolo[1,5-a]pyridine precursors or through concerted cycloaddition reactions[4], confirming the exact regiochemistry of the carboxylic acid group (C6 vs. C5 position) is a critical quality control step. Furthermore, the compound is frequently isolated and supplied as a hydrochloride salt (Molecular Weight: 202.64 g/mol )[1], which drastically alters its solubility and ionization behavior during analysis. This guide objectively compares the analytical modalities required to build a self-validating spectroscopic profile for this intermediate.

    Comparative Analysis of Analytical Modalities

    To establish absolute structural certainty, researchers cannot rely on a single analytical technique. Below is a comparison of the primary modalities used to validate this specific tetrahydro-pyrazolo-pyridine scaffold:

    • 1D and 2D NMR Spectroscopy (The Gold Standard): While 1D 1 H NMR easily identifies the aromatic pyrazole protons, the aliphatic protons of the tetrahydropyridine ring (C4, C5, C6, C7) exhibit complex multiplet splitting that often overlaps[2]. 2D NMR (HSQC/HMBC) is strictly required to unambiguously assign the carboxylic acid to the C6 position, outperforming all other methods for regiochemical proof.

    • LC-HRMS (ESI+): High-Resolution Mass Spectrometry is superior for confirming the exact mass and assessing sample purity. Because the pyrazole moiety is highly basic, positive electrospray ionization (ESI+) is the optimal choice, providing a highly sensitive [M+H]+ signal.

    • FTIR Spectroscopy: Used as an orthogonal, non-destructive technique. While MS confirms mass, FTIR specifically confirms the presence of the carboxylic acid carbonyl ( C=O stretch) and the pyrazole C=N stretch[4], which MS fragmentation alone cannot definitively prove.

    Quantitative Data Summary

    The following table summarizes the expected spectroscopic benchmarks for the pure 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid intermediate.

    Target FeatureAnalytical TechniqueExpected ValueDiagnostic Significance
    Molecular Mass LC-HRMS (ESI+)m/z 167.0815 [M+H]+ Confirms the exact mass of the free base ( C8​H10​N2​O2​ )[1].
    Pyrazole Protons (H2, H3) 1 H NMR (DMSO- d6​ ) δ 5.90 - 6.10 (d), 7.30 - 7.50 (d)Confirms the intact, unsubstituted pyrazole ring[2].
    C7 Aliphatic Protons 1 H NMR (DMSO- d6​ ) δ 4.10 - 4.40 (m, 2H)Downfield shift confirms proximity to the bridgehead nitrogen[2].
    Carboxylic Acid (C=O) 13 C NMR (DMSO- d6​ ) δ 174.0 - 176.0Confirms the presence of the carboxylate carbon.
    Carbonyl Stretch FTIR (ATR)1700 - 1720 cm −1 Orthogonal confirmation of the carboxylic acid C=O bond[4].

    Step-by-Step Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

    Protocol A: High-Resolution LC-MS Analysis
    • Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution of 50% Acetonitrile containing 0.1% Formic Acid.

      • Causality & Experience: The intermediate is often a hydrochloride salt[1]. Formic acid acts as an ion-pairing agent, displacing the chloride and ensuring consistent protonation of the pyrazole nitrogen. This drives the equilibrium toward the [M+H]+ species, maximizing ESI+ sensitivity.

    • System Suitability (Self-Validation): Inject a blank (solvent only) immediately before and after the sample. This establishes a baseline and verifies that no column carryover is producing false-positive mass signals.

    • Acquisition: Run a 10-minute gradient (5% to 95% MeCN) on a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Causality: The highly polar carboxylic acid moiety causes the molecule to elute early. Starting the gradient at a low organic composition (5%) ensures adequate column retention and prevents peak fronting.

    Protocol B: Multidimensional NMR Acquisition
    • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6​ .

      • Causality & Experience: DMSO- d6​ is specifically chosen over CDCl3​ . The intermediate's carboxylic acid group and its potential hydrochloride salt form severely limit solubility in non-polar solvents. Furthermore, DMSO disrupts intermolecular hydrogen bonding, yielding much sharper proton peaks for the tetrahydropyridine ring[2].

    • Instrument Calibration (Self-Validation): Manually tune the NMR probe and calibrate the 90-degree pulse width specifically for this sample. This prevents artifacts in 2D spectra caused by pulse miscalibration.

    • 2D Acquisition (HSQC & HMBC): Acquire 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectra.

      • Causality: 1D 1 H NMR cannot definitively prove the carboxylic acid is at the C6 position rather than C5. HMBC is deployed to observe the long-range scalar coupling ( 3JCH​ ) between the C6 proton ( δ ~3.2 ppm) and the carbonyl carbon ( δ ~175 ppm). Observing this specific cross-peak is the absolute prerequisite to ruling out regioisomers.

    Orthogonal Validation Workflow

    G N1 Synthesized Intermediate (Crude Scaffold) N2 LC-HRMS (ESI+) Mass & Purity Check N1->N2 Step 1 N3 FTIR Spectroscopy Functional Group ID N2->N3 Step 2 N4 1D 1H & 13C NMR Backbone Confirmation N2->N4 Step 3 N6 Validated 4H,5H,6H,7H-pyrazolo [1,5-a]pyridine-6-carboxylic acid N3->N6 N5 2D NMR (HSQC/HMBC) Regiochemical Assignment N4->N5 Step 4 N5->N6

    Orthogonal spectroscopic workflow for validating the regiochemistry of pyrazolo[1,5-a]pyridines.

    References

    • Pharmacophore-Guided Drug Discovery Investigations Leading to Bioactive 5-Aminotetrahydropyrazolopyridines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives Source: ACS Omega (PubMed Central) URL:[Link]

    • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins as novel photosensitizers Source: ResearchGate URL:[Link]

    Sources

    Validation

    Bioisosteric replacement strategies using 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    An Application Scientist’s Guide to Bioisosteric Replacement: The Case for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid As drug discovery programs increasingly face attrition due to poor physicochemical properti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Scientist’s Guide to Bioisosteric Replacement: The Case for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    As drug discovery programs increasingly face attrition due to poor physicochemical properties and off-target toxicities, medicinal chemists must look beyond traditional planar aromatics. The "Escape from Flatland" hypothesis [1] demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with clinical success.

    This guide objectively evaluates 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (THPP-6-CA) as a premium bioisosteric scaffold. By comparing its performance against traditional planar and flexible aliphatic alternatives, we will establish the mechanistic causality behind its utility and provide self-validating protocols for its integration into your lead optimization workflows.

    Mechanistic Rationale: Why Choose THPP-6-CA?

    When replacing a problematic structural motif, the goal is to optimize pharmacokinetics (PK) without sacrificing target affinity. THPP-6-CA serves as a highly effective bioisostere for para- or meta-substituted benzoic acids, indole-carboxylic acids, and piperidine-carboxylic acids [2].

    The structural brilliance of THPP-6-CA lies in its fused bicyclic system:

    • Basicity Neutralization: Unlike piperidine-3-carboxylic acid, which possesses a highly basic secondary amine (pKa ~9.5) that frequently triggers hERG liability and lysosomal trapping, the bridgehead nitrogen in THPP-6-CA is part of the pyrazole system. Its lone pair is delocalized into the aromatic ring, rendering the nitrogen non-basic.

    • Conformational Restriction: The fused nature of the ring locks the carboxylic acid vector into a rigid 3D orientation, reducing the entropic penalty upon target binding compared to flexible aliphatic chains.

    • Enhanced sp3 Character: Compared to planar indoles or benzoic acids, the tetrahydropyridine ring introduces significant sp3 character, disrupting crystal lattice stacking energy and dramatically improving aqueous solubility [3].

    BioisostereLogic Flat Planar Aromatics (e.g., Indole-5-CA) Low Fsp3, High CYP Liability Rigid THPP-6-CA Scaffold High Fsp3, Non-Basic N, Rigid 3D Flat->Rigid Escape from Flatland (Increase sp3) Flex Aliphatic Amines (e.g., Piperidine-3-CA) Basic N (pKa ~9.5), hERG Risk Flex->Rigid Conformational Restriction & Basicity Neutralization

    Fig 1. Logical framework for selecting THPP-6-CA to overcome liabilities of traditional scaffolds.

    Comparative Performance Data

    To objectively assess THPP-6-CA, we must compare the physicochemical and ADME profiles of matched molecular pairs (MMPs) where the core scaffold has been swapped. The data below represents a synthesized comparison of these scaffolds when coupled to a generic lipophilic pharmacophore.

    Scaffold Core (Coupled to Target Pharmacophore)Fsp3Basic Amine Liability (pKa)LogD (pH 7.4)Kinetic Solubility (µM)HLM Cl_int (µL/min/mg)Primary Liability Addressed
    Indole-5-carboxylic acid 0.00None3.2< 1045.0 (High)Baseline (Poor Solubility)
    Piperidine-3-carboxylic acid 1.00Yes (~9.5)0.8> 20015.0 (Low)hERG / Permeability Risk
    THPP-6-CA 0.63None (Delocalized)1.8> 15022.0 (Moderate)Optimal Balance

    Data Synthesis & Causality: The THPP-6-CA scaffold achieves a "Goldilocks" profile. It maintains the high solubility characteristic of the piperidine ring (>150 µM) due to its 3D structure, but its LogD (1.8) falls into the optimal range for passive membrane permeability. Most importantly, it completely bypasses the basic amine liability of the piperidine, ensuring a cleaner safety profile.

    Self-Validating Experimental Protocols

    To confidently integrate THPP-6-CA into your pipeline, you must utilize protocols that account for its specific chemical nuances. The following workflow details the synthesis of a THPP-6-CA amide derivative and its subsequent ADME validation.

    ProtocolWorkflow S1 1. Scaffold Activation (HATU/DIPEA) S2 2. Amide Coupling (Primary Amine) S1->S2 S3 3. Kinetic Solubility (Nephelometry) S2->S3 S4 4. Microsomal Stability (LC-MS/MS) S3->S4

    Fig 2. Self-validating experimental workflow from synthesis to in vitro ADME profiling.

    Protocol A: Sterically-Aware Amide Coupling

    Causality: The carboxylic acid at the 6-position of the tetrahydropyrazolo[1,5-a]pyridine system is sterically hindered by the adjacent sp3 protons of the bicyclic ring. Standard coupling reagents like EDC/HOBt often result in poor yields (<30%). We mandate the use of the uronium-based coupling reagent HATU, which is highly efficient for hindered aliphatic acids.

    Step-by-Step Methodology:

    • Activation: Dissolve 1.0 eq of THPP-6-CA in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

    • Coupling: Add 1.1 eq of your target primary amine. Stir at room temperature for 4-6 hours.

    • Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass validates successful coupling.

    • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC.

    Protocol B: Kinetic Solubility via Nephelometry

    Causality: Because the primary goal of utilizing THPP-6-CA is to improve solubility (escaping flatland), we must validate this experimentally. Nephelometry measures the scattering of light caused by insoluble particles, providing a direct, self-validating read on whether the compound will "crash out" in biological assay buffers.

    Step-by-Step Methodology:

    • Prepare a 10 mM stock solution of the THPP-6-CA derivative in 100% DMSO.

    • Perform serial dilutions in DMSO, then spike these into PBS (pH 7.4) to a final DMSO concentration of 2%.

    • Incubate the microtiter plate at 37°C for 2 hours to allow thermodynamic equilibrium of any precipitates.

    • Measure light scattering using a nephelometer. The point at which light scattering significantly deviates from the baseline blank indicates the kinetic solubility limit.

    Protocol C: Human Liver Microsome (HLM) Clearance

    Causality: While increasing Fsp3 improves solubility, it can occasionally introduce new aliphatic metabolic "soft spots" (sites prone to CYP-mediated hydroxylation). We must validate that the saturated tetrahydropyridine ring does not undergo rapid phase I metabolism.

    Step-by-Step Methodology:

    • Incubate 1 µM of the THPP-6-CA derivative with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding NADPH (1 mM final concentration).

    • Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ). A Clint​ < 30 µL/min/mg validates the metabolic stability of the scaffold.

    Conclusion

    4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is not merely a structural novelty; it is a highly rational bioisostere designed to solve specific medicinal chemistry bottlenecks. By neutralizing basicity while maintaining a rigid, sp3-rich 3D architecture, it offers a distinct advantage over both planar aromatics and flexible aliphatic rings. When deployed using sterically-aware synthetic protocols and rigorously validated through ADME profiling, THPP-6-CA can successfully rescue leads suffering from poor solubility or hERG liabilities.

    References

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]

    • Sainas, S., et al. (2021). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. Journal of Medicinal Chemistry, 64(9), 5404–5428. Available at:[Link]

    • Jorda, R., et al. (2019). Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. European Journal of Medicinal Chemistry, 178, 168-176. Available at:[Link]

    Comparative

    Structural comparison of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid and pyrazolo[1,5-a]pyridine-3-carboxylic acid

    A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery In the landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for the development of novel therapeutics, owi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

    In the landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for the development of novel therapeutics, owing to its versatile biological activities.[1] This guide provides a detailed structural and functional comparison between two key analogues: the fully aromatic pyrazolo[1,5-a]pyridine-3-carboxylic acid and its saturated counterpart, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid . Understanding the nuanced differences in their chemical architecture, reactivity, and potential biological implications is paramount for researchers and drug development professionals seeking to leverage this scaffold for targeted therapeutic design.

    At a Glance: Key Structural and Physicochemical Differences

    The fundamental distinction between these two molecules lies in the saturation of the pyridine ring. This single structural modification dramatically alters the geometry, electronic properties, and, consequently, the chemical behavior of the entire scaffold.

    Property4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acidpyrazolo[1,5-a]pyridine-3-carboxylic acid
    CAS Number 1554586-33-2[1]16205-46-2
    Molecular Formula C₈H₁₀N₂O₂C₈H₆N₂O₂
    Molecular Weight 166.18 g/mol 162.15 g/mol
    Structure Saturated Tetrahydropyridine RingAromatic Pyridine Ring
    Geometry Non-planar, flexible (e.g., boat or chair conformations)Planar, rigid
    Aromaticity Pyrazole ring is aromaticEntire bicyclic system is aromatic
    Melting Point Not available~275-280 °C
    Predicted pKa Data not available; expected to be more basic due to the sp³-hybridized nitrogen in the tetrahydropyridine ring.Data not available; the pyrazolo[1,5-a]pyridine core has a reported pKa of around 1.39.[2]
    Solubility Generally expected to have higher solubility in polar protic solvents.Generally more soluble in organic solvents.[3]

    Synthesis Strategies: A Tale of Two Cores

    The synthetic routes to these two molecules reflect their intrinsic structural differences. The construction of the aromatic system often relies on cycloaddition-aromatization reactions, while the saturated analogue is typically accessed through methods that preserve the reduced pyridine ring.

    Synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid

    A prevalent and efficient method for constructing the aromatic pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition of N-aminopyridinium ylides with suitable alkynes, followed by aromatization.[4][5][6] This approach offers a high degree of regioselectivity and functional group tolerance.

    Synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic_acid cluster_0 Preparation of N-Aminopyridinium Ylide cluster_1 [3+2] Cycloaddition and Aromatization Pyridine Pyridine N-Aminopyridinium_salt N-Aminopyridinium_salt Pyridine->N-Aminopyridinium_salt Aminating Agent N-Aminopyridinium_ylide N-Aminopyridinium_ylide N-Aminopyridinium_salt->N-Aminopyridinium_ylide Base Cycloadduct Cycloadduct N-Aminopyridinium_ylide->Cycloadduct Propiolic Acid Derivative Pyrazolo[1,5-a]pyridine-3-carboxylic_acid Pyrazolo[1,5-a]pyridine-3-carboxylic_acid Cycloadduct->Pyrazolo[1,5-a]pyridine-3-carboxylic_acid Oxidative Aromatization Propiolic Acid Derivative Propiolic Acid Derivative

    Synthetic pathway for pyrazolo[1,5-a]pyridine-3-carboxylic acid.
    Synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    Direct synthesis of this specific saturated analogue is not well-documented in publicly available literature. However, a plausible route can be extrapolated from the synthesis of related tetrahydropyrazolopyrimidine systems.[7][8] This would likely involve the cyclization of a pyrazole precursor already containing a functionalized piperidine or a suitable precursor that can be cyclized to form the tetrahydropyridine ring.

    Synthesis of 4H_5H_6H_7H-pyrazolo_1_5-a_pyridine-6-carboxylic_acid cluster_0 Precursor Synthesis cluster_1 Cyclization and Functionalization Piperidone_derivative Piperidone_derivative Functionalized_Piperidine Functionalized_Piperidine Piperidone_derivative->Functionalized_Piperidine Reaction with a pyrazole precursor Tetrahydropyrazolo[1,5-a]pyridine_ester Tetrahydropyrazolo[1,5-a]pyridine_ester Functionalized_Piperidine->Tetrahydropyrazolo[1,5-a]pyridine_ester Intramolecular Cyclization 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic_acid 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic_acid Tetrahydropyrazolo[1,5-a]pyridine_ester->4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic_acid Ester Hydrolysis

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

    This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. As a compound frequently utilized in medicinal chemistry and drug develo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid. As a compound frequently utilized in medicinal chemistry and drug development, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental stewardship. The following protocols are designed to be self-validating, grounding every procedural step in the established hazard classifications of the material and the regulatory standards set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

    Core Principle: Hazard-Centric Waste Management

    The foundation of any chemical disposal protocol is a thorough understanding of the substance's inherent risks. 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is not a benign substance; it is classified with multiple health hazards that dictate its handling and disposal pathway.[1] The primary operational directive is to treat this compound as hazardous waste from the point of generation to its final disposition by a licensed disposal service.

    Hazard Identification & Associated Risks

    Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[1][2] This data is critical as it informs the selection of personal protective equipment and the rationale for prohibiting drain or general refuse disposal.

    Hazard ClassificationGHS Hazard CodePotential Risks During Handling and Disposal
    Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled. Risk of exposure during weighing, transfer, or spill cleanup.
    Skin Irritation H315Causes skin irritation. Direct contact can lead to dermatitis. Contaminated gloves or lab coats pose a risk.
    Serious Eye Irritation H319Causes serious eye irritation. Risk of splashes or aerosol generation during handling can lead to significant eye damage.
    Specific Target Organ Toxicity (Single Exposure) H336May cause respiratory irritation and drowsiness or dizziness. Inhalation of dust or aerosols is a primary exposure route.

    Pre-Disposal Safety: Engineering Controls and PPE

    Before handling the compound for disposal, it is mandatory to establish a safe working environment. This proactive approach minimizes the potential for exposure as outlined in the OSHA Laboratory Standard.[3][4]

    Engineering Controls: All handling of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, including weighing, transferring to a waste container, and spill cleanup, must be conducted in a certified chemical fume hood. This is to mitigate the risks of inhalation (H332, H336).

    Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and must be based on the identified hazards.[2]

    • Eye Protection: Safety glasses with side shields are the minimum requirement. However, given the serious eye irritation risk (H319), a face shield is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[2]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling is complete.[2]

    • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required. A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[2]

    The Disposal Workflow: A Step-by-Step Protocol

    Disposal of this compound must follow a systematic process that aligns with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] Such actions are illegal and pose a significant threat to public and environmental health.

    DisposalWorkflow cluster_prep Preparation Phase cluster_action Action Phase cluster_final Final Disposition A Unwanted Material: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine- 6-carboxylic acid B Consult Safety Data Sheet (SDS) & Assess Hazards A->B C Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat B->C D Work Inside a Chemical Fume Hood C->D E Select a Compatible, Sealable Waste Container D->E F Transfer Waste into Container (Avoid creating dust) E->F G Securely Seal Container F->G H Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazard Pictograms G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Arrange Pickup by a Licensed Professional Waste Disposal Service I->J K Final Disposal at an Approved TSDF J->K

    Caption: Disposal workflow for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid.

    Step 1: Waste Characterization As a researcher, you must perform a hazardous waste determination.[6][7] Given the GHS classifications, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is unequivocally a hazardous waste.

    Step 2: Containerization

    • Select a waste container that is in good condition, compatible with the chemical (a high-density polyethylene or glass container is appropriate), and has a secure, leak-proof lid.

    • The container must be kept closed except when actively adding waste.[2]

    Step 3: Waste Transfer

    • Carefully transfer the solid waste into the designated container, minimizing the creation of dust.[2]

    • If transferring a solution, use a funnel to prevent spills.

    Step 4: Labeling

    • The container must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full, unabbreviated chemical name: "4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid."

    • Include the appropriate hazard warnings or pictograms (e.g., exclamation mark for irritant/acute toxicity, health hazard).[7]

    Step 5: Accumulation and Storage

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored in a secondary containment bin to mitigate the impact of any potential leaks.

    Step 6: Final Disposal

    • The final and most critical step is to contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]

    • This material must be disposed of at an approved Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local, state, and federal regulations.[8]

    Emergency Procedures: Spill and Exposure Response

    A comprehensive disposal plan must include protocols for accidental releases.

    In Case of a Spill:

    • Evacuate personnel from the immediate area to a safe location.

    • Ensure the area is well-ventilated.

    • Wearing the appropriate PPE, cover the spill with a non-combustible absorbent material like vermiculite or sand. Avoid creating dust.[2]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Label the container with the cleanup debris and dispose of it as hazardous waste.

    In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

    By adhering to this structured, safety-first approach, researchers can manage and dispose of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid in a manner that ensures personal safety, regulatory compliance, and environmental responsibility.

    References

    • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid - NextSDS. NextSDS.
    • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
    • 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid - Safety D
    • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.
    • MATERIAL SAFETY D
    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council via NCBI Bookshelf.
    • Regulation of Labor
    • Hazardous Waste. U.S. Environmental Protection Agency.
    • Laboratory Safety Guidance.
    • OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
    • Acceptable Drain Disposal Procedures. USDA Agricultural Research Service.
    • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
    • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
    • How to Dispose of Acetic Acid. Lab Alley.
    • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
    • SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.